EPZ030456
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H34ClN5O4S |
|---|---|
Molecular Weight |
572.1 g/mol |
IUPAC Name |
N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C28H34ClN5O4S/c29-25-16-26-19(13-27(35)32-26)12-24(25)28(36)31-21-14-22-6-7-23(15-21)34(22)39(37,38)33-10-8-20(9-11-33)30-17-18-4-2-1-3-5-18/h1-5,12,16,20-23,30H,6-11,13-15,17H2,(H,31,36)(H,32,35)/t21?,22-,23+ |
InChI Key |
SSDPURPCLGSTBN-NOTZXAQLSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2S(=O)(=O)N3CCC(CC3)NCC4=CC=CC=C4)NC(=O)C5=C(C=C6C(=C5)CC(=O)N6)Cl |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)N3CCC(CC3)NCC4=CC=CC=C4)NC(=O)C5=C(C=C6C(=C5)CC(=O)N6)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of SMYD3 in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SET and MYND domain-containing protein 3 (SMYD3) has emerged as a critical player in the epigenetic and signaling landscapes of cancer. As a lysine methyltransferase, its portfolio of substrates extends from core histones to pivotal non-histone proteins involved in oncogenic signaling. Overexpressed in a wide array of solid tumors, including those of the breast, colon, liver, and bladder, SMYD3 is a key driver of oncogenesis. It modulates critical signaling pathways, orchestrates transcriptional regulation, and promotes cancer cell proliferation, migration, and invasion.[1] This technical guide provides an in-depth exploration of SMYD3's function in cancer, presenting quantitative data, detailed experimental methodologies, and visual representations of its complex biological roles to serve as a comprehensive resource for the oncology research and drug development community.
Core Function and Molecular Mechanisms
SMYD3 is a member of the SMYD family of protein lysine methyltransferases, defined by a catalytic SET domain that is uniquely interrupted by a MYND domain responsible for mediating protein-protein interactions.[1][2] Its oncogenic prowess is rooted in both its enzymatic activity and its function as a transcriptional co-activator. By methylating a diverse range of histone and non-histone substrates, SMYD3 exerts pleiotropic effects on cellular signaling and gene expression, thereby contributing to the hallmark characteristics of cancer. Notably, elevated SMYD3 expression is frequently correlated with a poor prognosis in various cancers, positioning it as an attractive therapeutic target.[3]
Histone Methylation and Transcriptional Regulation
SMYD3 was initially identified for its role in methylating histone H3 at lysine 4 (H3K4), a modification associated with transcriptionally active chromatin.[4] Subsequent research has expanded its known histone targets to include histone H4 at lysine 5 (H4K5) and histone H4 at lysine 20 (H4K20).[5][6][7] This histone-modifying capability allows SMYD3 to fine-tune the expression of numerous genes implicated in cancer. For instance, SMYD3-mediated H3K4 methylation at the promoter of matrix metalloproteinase-9 (MMP-9) leads to its upregulation, thereby promoting cancer cell invasion.[8] Furthermore, SMYD3 can function as a transcriptional co-activator for the estrogen receptor (ER), enhancing the transcription of ER target genes in breast cancer.[2] In hepatocellular and colon cancer, SMYD3 has been shown to bind to the core promoters of oncogenes such as Myc, Ctnnb1, Jak1, and Jak2.[9]
Non-Histone Methylation and Signaling Pathway Modulation
Beyond its impact on chromatin, SMYD3's oncogenic influence is significantly amplified through the methylation of non-histone proteins, leading to the activation of key cancer-promoting signaling pathways.
-
RAS/RAF/MEK/ERK Pathway: SMYD3 directly methylates MAP3K2, a kinase in the RAS signaling cascade. This methylation event shields MAP3K2 from dephosphorylation by the protein phosphatase 2A (PP2A) complex, resulting in sustained activation of the downstream MEK/ERK pathway, a central driver of cell proliferation and survival.[6]
-
PI3K/AKT Pathway: SMYD3 methylates the serine/threonine kinase AKT1 at lysine 14, a modification that is critical for its activation.[1] The PI3K/AKT pathway is a master regulator of cell growth, survival, and metabolism, and its dysregulation is a frequent event in a multitude of cancers.[1]
-
VEGFR Signaling: In the context of angiogenesis, SMYD3 methylates the vascular endothelial growth factor receptor 1 (VEGFR1). This methylation enhances the receptor's kinase activity, thereby promoting the formation of new blood vessels that are essential for tumor growth and metastasis.[6]
-
HER2 Signaling: SMYD3 has been shown to methylate the human epidermal growth factor receptor 2 (HER2), a key driver in a subset of breast cancers. This methylation promotes HER2 homodimerization and subsequent activation of its downstream signaling pathways.[2]
Quantitative Data on SMYD3 in Cancer
The following tables summarize quantitative data regarding the expression of SMYD3 in various cancers and the functional consequences of its modulation.
Table 1: SMYD3 Overexpression in Human Cancers
| Cancer Type | Method | Findings | Reference |
| Breast Cancer | Microarray & RT-PCR | Elevated expression in 36 of 69 invasive ductal carcinomas (52.2%) and 6 of 11 ductal carcinomas in situ (54.5%) with a tumor:normal tissue ratio > 2.0. | [10] |
| Breast Cancer | Western Blot | 1.8-fold increase in MCF7 cells and 2.6-fold increase in MDA-MB-231 cells compared to normal MCF10A cells. | [3] |
| Colorectal Cancer | TCGA/GTEx Analysis | Significantly higher mRNA expression in colon cancer (n=455) and rectal cancer (n=165) compared to normal tissues (n=830) (p < 0.001). | [8] |
| Colorectal Cancer | qPCR | Significantly higher mRNA expression in 20 paired tumor tissues compared to adjacent normal tissues (p < 0.001). | [8] |
| Hepatocellular Carcinoma (HCC) | RT-PCR | Significantly higher mRNA expression in 12 of 16 (75%) HCC tissues compared to matched noncancerous tissues. | [6] |
| Hepatocellular Carcinoma (HCC) | qRT-PCR | Significantly higher mRNA expression in 50 of 80 (62.5%) HCC tissues compared to matched noncancerous tissues. | [6] |
| Hepatocellular Carcinoma (HCC) | qRT-PCR | Significantly higher mRNA expression in tumor tissues compared to adjacent non-tumor tissues (p = 0.008). | [11] |
Table 2: Functional Consequences of SMYD3 Inhibition/Knockdown
| Cancer Cell Line | Method of Inhibition | Effect on Cell Proliferation | IC50 / Other Quantitative Data | Reference |
| Medulloblastoma (D425, D458) | shRNA Knockdown | Substantially reduced the number of colonies (p < 0.001). | N/A | [12] |
| Ovarian Cancer (HEY, A2780) | shRNA Knockdown | Significantly inhibited cell proliferation (p < 0.05). | N/A | [13] |
| Gastric Cancer (AGS, NCI-N87) | SU11274 (MET inhibitor affecting SMYD3 pathway) | Reduced proliferative index. | IC50 of 10 µM at 48 h. | [14] |
| Breast Cancer (MCF7) | Inhibitor-4 | ~2-fold suppression of cellular growth. | 200 µM concentration. | [3] |
| Colorectal Cancer (HCT116, HT-29) | shRNA Knockdown | Significantly decreased cell proliferation. | N/A | [15] |
| Gastric Cancer (HGC-27, SGC-7901) | shRNA Knockdown | Significantly inhibited cell growth. | N/A | [16] |
| Ovarian Cancer (OVCAR-3, SKOV-3) | siRNA Knockdown | Decreased cell proliferation rate. | N/A | [17] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of SMYD3 in cancer.
Chromatin Immunoprecipitation (ChIP)
ChIP is employed to identify the specific genomic regions where SMYD3 is bound, providing insights into its transcriptional regulatory functions.
Protocol:
-
Cross-linking: Treat cultured cancer cells (2-5 x 107 cells) with 1% formaldehyde for 10-30 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Add glycine to a final concentration of 0.125 M and incubate for 5 minutes to stop the cross-linking reaction.
-
Cell Lysis and Nuclei Preparation: Wash cells with ice-cold PBS containing protease inhibitors. Lyse the cells in a buffer containing 0.1% SDS to release the nuclei.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin into fragments of approximately 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for SMYD3 or a control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Sequentially wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads using an elution buffer (1% SDS, 0.1M NaHCO3). Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and proteins, respectively. Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of putative SMYD3 target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[18][19]
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the enzymatic activity of SMYD3 on various histone and non-histone substrates.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Recombinant purified SMYD3 enzyme.
-
Histone substrate (e.g., recombinant histones H3, H4, or specific histone peptides) or non-histone protein substrate.
-
Radioactive methyl donor, S-adenosyl-L-[methyl-3H]-methionine.
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours to allow the methylation reaction to proceed.
-
Detection of Methylation:
-
Filter Paper Method: Spot the reaction mixture onto P81 phosphocellulose filter paper. Wash the filters with sodium carbonate buffer to remove unincorporated [3H]-SAM. Measure the incorporated radioactivity using a scintillation counter.
-
SDS-PAGE and Autoradiography: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, stain the gel with Coomassie Blue to visualize the proteins, and then expose the gel to X-ray film to detect the radiolabeled methylated proteins.[20][21][22]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is utilized to identify proteins that interact with SMYD3, providing insights into the protein complexes it forms to carry out its functions.
Protocol:
-
Cell Lysis: Lyse cancer cells in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to minimize non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for SMYD3 or a control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low pH elution buffer or SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.[23][24][25]
Visualizing SMYD3's Role in Cancer
The following diagrams, created using the DOT language, illustrate the key signaling pathways involving SMYD3 and a typical experimental workflow for its study.
Caption: SMYD3 signaling pathways in cancer.
References
- 1. Effect of SMYD3 on the microRNA expression profile of MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced SMYD3 expression is essential for the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMYD3 promotes hepatocellular carcinoma progression by methylating S1PR1 promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Smyd3 Is a Transcriptional Potentiator of Multiple Cancer-Promoting Genes and Required for Liver and Colon Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced SMYD3 expression is essential for the growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SMYD3 Promotes Cell Cycle Progression by Inducing Cyclin D3 Transcription and Stabilizing the Cyclin D1 Protein in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. SMYD3 promotes colon adenocarcinoma (COAD) progression by mediating cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SMYD3 drives the proliferation in gastric cancer cells via reducing EMP1 expression in an H4K20me3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.website-editor.net [cdn.website-editor.net]
- 19. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 20. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
- 24. antibodiesinc.com [antibodiesinc.com]
- 25. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
EPZ030456 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Compound: EPZ030456 and the DOT1L Inhibitor Class
This compound belongs to a class of potent and selective small molecule inhibitors targeting DOT1L (Disruptor of Telomeric Silencing 1-Like), a histone methyltransferase. While specific preclinical data for this compound is not extensively available in the public domain, this guide leverages detailed information from closely related and well-characterized DOT1L inhibitors developed by Epizyme, such as EPZ-5676, to provide a comprehensive overview of the target selectivity profile, mechanism of action, and relevant experimental methodologies.
DOT1L is the sole enzyme responsible for monomethylation, dimethylation, and trimethylation of histone H3 at lysine 79 (H3K79). This methylation mark is associated with active transcription. In a specific subset of acute leukemias, chromosomal translocations of the Mixed Lineage Leukemia (MLL) gene lead to the formation of MLL fusion proteins. These fusion proteins aberrantly recruit DOT1L to ectopic loci, resulting in hypermethylation of H3K79 and the subsequent upregulation of leukemogenic genes, such as HOXA9 and MEIS1. Inhibition of DOT1L's catalytic activity is a promising therapeutic strategy to reverse this aberrant methylation and suppress tumor growth in these MLL-rearranged (MLL-r) leukemias.
Quantitative Target Selectivity Profile
The following tables summarize the inhibitory activity and selectivity of a representative, potent DOT1L inhibitor from the same class as this compound. This data highlights the high potency and selectivity for DOT1L over other histone methyltransferases (HMTs).
Table 1: In Vitro Potency of a Representative DOT1L Inhibitor
| Parameter | Value |
| Target | DOT1L |
| Ki | 80 pM |
| IC50 | <0.1 nM |
Table 2: Selectivity Profile against a Panel of Histone Methyltransferases
| Methyltransferase | Fold Selectivity vs. DOT1L |
| CARM1 | >37,000 |
| EZH2 | >37,000 |
| G9a | >37,000 |
| MLL1 | >37,000 |
| PRMT1 | >37,000 |
| PRMT3 | >37,000 |
| PRMT5 | >37,000 |
| SETD2 | >37,000 |
| SETD7 | >37,000 |
| SETD8 | >37,000 |
| SUV39H1 | >37,000 |
| SUV39H2 | >37,000 |
Mechanism of Action: Reversing Aberrant H3K79 Methylation
This compound and its analogs are S-adenosyl-L-methionine (SAM)-competitive inhibitors. They bind to the catalytic pocket of DOT1L, preventing the transfer of a methyl group from the cofactor SAM to the histone H3 lysine 79 residue. In the context of MLL-r leukemia, this inhibition leads to a time-dependent global reduction of H3K79 methylation levels, which in turn suppresses the expression of MLL-fusion target genes and ultimately induces apoptosis and differentiation in leukemia cells.
Signaling Pathway in MLL-Rearranged Leukemia
The diagram below illustrates the central role of DOT1L in the pathogenesis of MLL-rearranged leukemia and the mechanism of action for inhibitors like this compound.
Caption: DOT1L signaling pathway in MLL-rearranged leukemia.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of DOT1L inhibitors.
Biochemical Assay: DOT1L Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of DOT1L and the potency of inhibitors.
Materials:
-
Recombinant human DOT1L enzyme
-
Histone H3/H4 tetramer or oligonucleosomes as substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Test compound (e.g., this compound)
-
Scintillation cocktail and plates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, DOT1L enzyme, and the histone substrate.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled histones.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to each well of the dried filter plate.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
The Role of SMYD3 in Transcriptional Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a critical regulator of gene expression and a key player in the pathogenesis of various diseases, particularly cancer.[1][2] Initially identified for its role in histone methylation, SMYD3's repertoire of functions has expanded to include the methylation of non-histone proteins, thereby influencing a wide array of cellular processes.[2][3] This technical guide provides a comprehensive overview of the multifaceted role of SMYD3 in transcriptional regulation, detailing its mechanisms of action, target genes, and involvement in critical signaling pathways. Furthermore, this guide presents quantitative data on SMYD3's activity and inhibition, along with detailed protocols for key experimental methodologies used to investigate its function.
Core Mechanisms of SMYD3 in Transcriptional Regulation
SMYD3 employs several distinct mechanisms to modulate gene transcription, acting as both a direct and indirect regulator. These mechanisms often involve its catalytic methyltransferase activity, as well as its ability to engage in protein-protein and protein-DNA interactions.
Histone Methylation: The Epigenetic Conductor
SMYD3 was first characterized as a histone methyltransferase, primarily targeting histone H3 at lysine 4 (H3K4).[4] The trimethylation of H3K4 (H3K4me3) is a well-established epigenetic mark associated with active gene transcription.[4] By depositing this mark at the promoter regions of target genes, SMYD3 facilitates the recruitment of the transcriptional machinery, leading to gene activation.[5]
Beyond H3K4, SMYD3 has also been reported to methylate other histone residues, including H4K5 and H4K20.[1][6] While H3K4me3 is predominantly linked to transcriptional activation, the consequences of H4K5 and H4K20 methylation by SMYD3 are context-dependent and can be associated with either gene activation or repression.[1][6]
Non-Histone Substrate Methylation: Expanding the Regulatory Network
A growing body of evidence highlights the critical role of SMYD3 in methylating non-histone proteins, thereby directly influencing their activity and downstream signaling pathways. This function extends SMYD3's regulatory reach beyond the chromatin landscape. Key non-histone substrates include:
-
MAP3K2 (MEKK2): A kinase in the Ras/Raf/MEK/ERK signaling pathway. SMYD3-mediated methylation of MAP3K2 at lysine 260 enhances its kinase activity, promoting cell proliferation and survival.[1][7]
-
VEGFR1 (Vascular Endothelial Growth Factor Receptor 1): A receptor tyrosine kinase crucial for angiogenesis. Methylation by SMYD3 at lysine 831 enhances its kinase function.[1]
-
AKT1: A serine/threonine kinase central to cell growth and survival pathways. SMYD3 methylates AKT1 at lysine 14, a modification required for its activation.[1][7]
-
Estrogen Receptor (ERα): A nuclear receptor that functions as a ligand-activated transcription factor. SMYD3 acts as a coactivator for ERα, enhancing its transcriptional activity.[1][5]
-
HER2 (Human Epidermal Growth factor Receptor 2): A receptor tyrosine kinase overexpressed in some cancers. SMYD3-mediated trimethylation of HER2 at lysine 175 promotes its homodimerization and activation.[1]
Transcriptional Coactivation and Protein-Protein Interactions
SMYD3 can also regulate transcription independently of its methyltransferase activity. It can be recruited to gene promoters through interactions with transcription factors and other chromatin-associated proteins. For instance, SMYD3 has been shown to interact with:
-
RNA Polymerase II: SMYD3 can form a complex with RNA polymerase II, suggesting a direct role in the transcriptional elongation process.[8][9]
-
PC4 (Positive Coactivator 4): SMYD3 interacts with PC4, and this interaction is crucial for the transcriptional activation of a subset of genes involved in cell proliferation and invasion.[9]
-
Estrogen Receptor (ERα): SMYD3 directly interacts with the ligand-binding domain of ERα, facilitating its recruitment to target gene promoters.[5][10]
-
HBX (Hepatitis B virus X protein): In the context of HBV-induced hepatocellular carcinoma, SMYD3 can interact with HBX to activate oncogenic signaling pathways.[1]
Data Presentation: Quantitative Insights into SMYD3 Function
This section provides a summary of quantitative data related to SMYD3 activity, inhibition, and its impact on gene expression.
Table 1: Inhibitory Activity of Small Molecules against SMYD3
| Inhibitor | IC50 | Target | Notes |
| EPZ031686 | 3 nM | SMYD3 | Potent and orally active inhibitor.[3][7] |
| SMYD3-IN-1 | 11.7 nM | SMYD3 | Irreversible and selective inhibitor.[3][7] |
| GSK2807 Trifluoroacetate | 130 nM (Ki = 14 nM) | SMYD3 | SAM-competitive inhibitor.[3][7] |
| BAY-6035 | 88 nM | SMYD3 | Substrate-competitive inhibitor (MEKK2 peptide).[3][7] |
| BCI-121 | Not specified (reduces proliferation by 46-54% at 72h) | SMYD3 | Impairs SMYD3-substrate interaction and chromatin recruitment.[11] |
| SMYD3-IN-2 | 0.81 µM (enzyme), 0.75 µM (BGC823 cells) | SMYD3 | Induces lethal autophagy in gastric cancer.[3][7] |
Table 2: Impact of SMYD3 Modulation on Target Gene Expression
| Condition | Cell Line | Target Gene(s) | Fold Change/Effect |
| SMYD3 Knockdown | HCT116 | FNBP1, MFGE8, PDLIM7, WNT3A | Downregulation (>2-fold)[12] |
| SMYD3 Overexpression | NIH3T3 | N-Myc, CrkL, Wnt10b, RIZ, hTERT, Cyclin G1, CDK2, STAT1, MAP3K11, PIK3CB | Upregulation[13] |
| SMYD3 Knockdown | HeLa | Not specified | Reduction in SMYD3 mRNA and protein[14] |
| BCI-121 Treatment | HT29, HCT116 | cMET, TERT, WNT10B, CDK2 | Decreased expression[15] |
| SMYD3 Overexpression | Ovarian Cancer Cells | CDKN2A, CDKN2B, CDKN3, CDC25A | Downregulation[16] |
Mandatory Visualization
Caption: Overview of SMYD3's role in signaling and transcription.
Caption: Step-by-step workflow for a typical ChIP experiment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study SMYD3's role in transcriptional regulation.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the enzymatic activity of SMYD3 on histone substrates.
Materials:
-
Recombinant SMYD3 protein
-
Recombinant histone octamers or individual histones (e.g., H3, H4)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]SAM) or cold S-adenosylmethionine (SAM)
-
HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
SDS-PAGE gels and reagents
-
Fluorography reagents (if using [³H]SAM)
-
Antibodies specific for methylated histones (e.g., anti-H3K4me3) for Western blotting
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Recombinant SMYD3 (e.g., 1-5 µg)
-
Histone substrate (e.g., 1-5 µg)
-
HMT reaction buffer to the final desired concentration.
-
[³H]SAM (e.g., 1 µCi) or cold SAM (e.g., 100 µM).
-
Nuclease-free water to a final volume of 20-50 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 2X SDS-PAGE sample buffer.
-
SDS-PAGE: Boil the samples for 5 minutes and resolve the proteins on an SDS-PAGE gel.
-
Detection:
-
Radiometric Detection: If using [³H]SAM, perform fluorography to visualize the methylated histones.
-
Western Blotting: If using cold SAM, transfer the proteins to a PVDF membrane and probe with antibodies specific for the histone modification of interest.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where SMYD3 is bound.[17]
Materials:
-
Cells of interest
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell lysis buffer (e.g., PIPES, IGEPAL, protease inhibitors)
-
Nuclei lysis buffer (e.g., SDS, Tris-HCl, EDTA, protease inhibitors)
-
ChIP dilution buffer (e.g., SDS, Triton X-100, EDTA, Tris-HCl, NaCl)
-
Anti-SMYD3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (e.g., NaHCO₃, SDS)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR analysis
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Shearing: Resuspend the nuclei in lysis buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-SMYD3 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution: Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to potential target gene promoters or by high-throughput sequencing (ChIP-seq).
siRNA-mediated Knockdown of SMYD3
This method is used to reduce the expression of SMYD3 to study its functional consequences.
Materials:
-
Cells of interest
-
SMYD3-specific siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
Reagents for RT-qPCR and Western blotting
Protocol:
-
Cell Seeding: Seed cells in a culture plate to be 30-50% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the transfection complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Functional Assays: Perform downstream functional assays (e.g., cell proliferation, migration, gene expression analysis) to assess the phenotypic effects of SMYD3 knockdown.
Dual-Luciferase Reporter Assay
This assay is used to validate whether SMYD3 can regulate the transcriptional activity of a specific gene promoter.[8]
Materials:
-
Cells of interest
-
Luciferase reporter plasmid containing the promoter of the target gene upstream of a firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase (for normalization).
-
SMYD3 expression plasmid or siRNA against SMYD3.
-
Transfection reagent.
-
Dual-luciferase assay reagent kit.
-
Luminometer.
Protocol:
-
Transfection: Co-transfect the cells with the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and either the SMYD3 expression plasmid or SMYD3 siRNA (and their respective controls).
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression and/or knockdown.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Activity Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Add the Renilla luciferase substrate (which also quenches the firefly luciferase signal) and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity between the experimental and control groups to determine the effect of SMYD3 on the promoter activity of the target gene.
Conclusion
SMYD3 is a multifaceted regulator of transcription with profound implications for cellular function and disease. Its ability to methylate both histone and non-histone substrates, coupled with its role as a transcriptional coactivator, places it at the nexus of multiple signaling pathways that govern cell proliferation, survival, and differentiation. The aberrant expression and activity of SMYD3 in numerous cancers have positioned it as a promising therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the intricate mechanisms of SMYD3-mediated transcriptional regulation and to develop novel therapeutic strategies targeting this critical enzyme.
References
- 1. Requirement of Histone Methyltransferase SMYD3 for Estrogen Receptor-mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Positive Feedback Loop of lncRNA HOXD-AS2 and SMYD3 Facilitates Hepatocellular Carcinoma Progression via the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. SMYD3 SET and MYND domain containing 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of SMYD3 overexpression on transformation, serum dependence, and apoptosis sensitivity in NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Knockdown of SMYD3 by RNA interference inhibits cervical carcinoma cell growth and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overexpression of SMYD3 in Ovarian Cancer is Associated with Ovarian Cancer Proliferation and Apoptosis via Methylating H3K4 and H4K20 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Non-Histone Targets of SMYD3 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-histone protein targets of the lysine methyltransferase SMYD3. Deregulation of SMYD3 has been implicated in the pathogenesis of numerous cancers, making it a critical area of research for therapeutic development. This document details the known non-histone substrates of SMYD3, the functional consequences of their methylation, and the experimental methodologies used to identify and characterize these interactions.
Core Non-Histone Targets of SMYD3 Methylation
SMYD3-mediated lysine methylation extends beyond histones to a variety of cytoplasmic and nuclear proteins, playing a crucial role in regulating cellular signaling pathways implicated in cancer. The following tables summarize the key non-histone targets, the specific lysine residues methylated, and the quantitative effects of this post-translational modification.
| Target Protein | Methylated Lysine | Functional Consequence of Methylation | Quantitative Data | Cancer Context |
| MAP3K2 | Lysine 260 (K260) | Potentiates activation of the Ras/Raf/MEK/ERK signaling pathway by blocking the binding of the PP2A phosphatase complex.[1][2][3] | SMYD3 catalytic activity on MAP3K2 peptide is ~14-fold higher than on VEGFR1 peptide.[4] | Pancreatic Ductal Adenocarcinoma, Lung Adenocarcinoma[1][2][3] |
| VEGFR1 | Lysine 831 (K831) | Enhances the kinase activity of the receptor.[5][6] | Methylated VEGFR1 shows significantly higher kinase activity compared to the unmethylated form.[6] Approximately 3-fold higher methylation of a VEGFR1 fragment was observed compared to histone H3 in vitro.[6] | Colorectal, Hepatocellular, and Breast Carcinomas[5] |
| AKT1 | Lysine 14 (K14) | Essential for AKT1 activation, promoting its phosphorylation at Threonine 308 and plasma membrane accumulation.[7] | Lysine 14-substituted AKT1 shows significantly lower levels of phosphorylation at Threonine 308.[7] | Various cancers[7] |
| HER2 | Lysine 175 (K175) | Enhances HER2 homodimerization and subsequent autophosphorylation, leading to activation of downstream signaling.[8][9] | Substitution of K175 with alanine reduces the formation of HER2 homodimers.[8][9] | Breast and Gastric Cancers[8] |
| RNF113A | Lysine 20 (K20) | Promotes and maintains the E3 ubiquitin ligase activity of RNF113A, which is involved in the alkylation damage response.[1] | K20A substitution completely abrogates SMYD3-mediated methylation in vitro.[1] | Small Cell Lung Cancer[1] |
| Estrogen Receptor (ERα) | Not directly methylated | SMYD3 acts as a coactivator, potentiating ERα-mediated transcription in response to ligand binding.[10] | SMYD3 knockdown reduces ER-regulated gene transcription.[10] | Breast Cancer[10] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways influenced by SMYD3-mediated non-histone methylation and a general workflow for identifying SMYD3 substrates.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of SMYD3 non-histone targets.
In Vitro Methyltransferase Assay
This assay is used to determine if a protein is a direct substrate of SMYD3's methyltransferase activity.
Materials:
-
Recombinant SMYD3 enzyme
-
Recombinant putative substrate protein or peptide
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Methyltransferase assay buffer (e.g., 20 mM HEPES pH 8.0, 10 mM KCl, 20 mM MgCl₂, 10 mM DTT, 5% glycerol)[4]
-
SDS-PAGE gels and reagents
-
PVDF membrane
-
Autoradiography film or phosphoimager
-
Scintillation counter (for quantitative analysis)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Incubate the reaction mixture at 30°C for 1 hour.[4]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
For visualization of methylation, expose the membrane to autoradiography film or a phosphoimager.
-
For quantification, excise the protein bands from the membrane and measure the incorporated radioactivity using a scintillation counter.[4]
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to investigate changes in protein-protein interactions following SMYD3-mediated methylation, such as the interaction between MAP3K2 and PP2A, or HER2 homodimerization.
Materials:
-
Cell lysate from cells expressing the proteins of interest
-
Co-IP lysis buffer (e.g., 1% Triton X-100, 20 mM Tris-HCl pH 7.5, 150 mM NaCl, with protease and phosphatase inhibitors)
-
Antibody specific to the "bait" protein (e.g., anti-HER2)
-
Isotype control IgG
-
Protein A/G magnetic or agarose beads
-
Wash buffer (similar to lysis buffer, may have lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
Western blot reagents
Procedure:
-
Lyse cells in Co-IP lysis buffer and pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody or control IgG for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blotting using antibodies against the "bait" and putative "prey" proteins.
In Vitro Kinase Assay for VEGFR1
This assay measures the kinase activity of VEGFR1 and how it is affected by SMYD3-mediated methylation.
Materials:
-
Recombinant cytoplasmic domain of VEGFR1
-
Recombinant SMYD3
-
VEGFR1 kinase assay kit (e.g., recognizing phosphorylation of a substrate peptide)[6]
-
S-adenosyl-L-methionine (SAM)
-
ATP
-
Kinase reaction buffer
Procedure:
-
Incubate recombinant VEGFR1 with or without recombinant SMYD3 in the presence of SAM to allow for methylation.[6]
-
Set up the kinase reaction by incubating the methylated or unmethylated VEGFR1 with a specific substrate peptide and ATP in kinase reaction buffer.[6]
-
Measure the phosphorylation of the substrate peptide according to the kinase assay kit manufacturer's instructions, often involving an anti-phospho-tyrosine antibody.[6]
-
Compare the kinase activity of methylated VEGFR1 to that of unmethylated VEGFR1.[6]
Phos-tag™ SDS-PAGE for AKT1 Phosphorylation Analysis
This technique allows for the separation of phosphorylated and non-phosphorylated forms of a protein to analyze changes in phosphorylation status.
Materials:
-
Phos-tag™ acrylamide
-
MnCl₂ or ZnCl₂ solution
-
SDS-PAGE reagents
-
Neutral pH gel buffer system (e.g., Bis-Tris)
-
Western blot reagents
-
Antibodies against total AKT1 and phospho-AKT1 (Threonine 308)
Procedure:
-
Prepare polyacrylamide gels containing 50 µM Phos-tag™ acrylamide and 100 µM MnCl₂.[11]
-
Separate protein lysates by electrophoresis. Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts.
-
Before transferring, wash the gel with transfer buffer containing EDTA to remove the metal ions from the Phos-tag™, which can interfere with protein transfer.[11]
-
Transfer proteins to a PVDF membrane.
-
Perform Western blotting with antibodies against total AKT1 and phospho-AKT1 to visualize the different phosphorylated forms.
In Vitro Ubiquitination Assay for RNF113A
This assay determines the E3 ubiquitin ligase activity of RNF113A and how it is affected by SMYD3-mediated methylation.
Materials:
-
Recombinant methylated and unmethylated RNF113A
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Western blot reagents
-
Anti-ubiquitin antibody
Procedure:
-
Set up the ubiquitination reaction mixture containing E1, E2, ubiquitin, ATP, and either methylated or unmethylated RNF113A in the reaction buffer.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting with an anti-ubiquitin antibody to detect the formation of polyubiquitin chains, indicative of E3 ligase activity.[1]
Luciferase Reporter Assay for Estrogen Receptor Coactivation
This assay is used to measure the effect of SMYD3 on the transcriptional activity of the Estrogen Receptor.
Materials:
-
Mammalian cell line expressing ERα (e.g., MCF-7)
-
Luciferase reporter plasmid containing Estrogen Response Elements (EREs)
-
SMYD3 expression vector or siRNA targeting SMYD3
-
Transfection reagent
-
Estrogen (e.g., 17β-estradiol)
-
Luciferase assay system
Procedure:
-
Co-transfect cells with the ERE-luciferase reporter plasmid and either the SMYD3 expression vector or control vector. Alternatively, transfect cells with siRNA targeting SMYD3 or a control siRNA.
-
After transfection, treat the cells with estrogen or vehicle control.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[10]
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration.
-
Compare the luciferase activity in the presence and absence of SMYD3 overexpression or knockdown to determine its effect on ERα transcriptional activity.[10]
References
- 1. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lysine 831 of vascular endothelial growth factor receptor 1 is a novel target of methylation by SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SMYD3-mediated lysine methylation in the PH domain is critical for activation of AKT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein lysine methyltransferase SMYD3 is involved in tumorigenesis through regulation of HER2 homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein lysine methyltransferase SMYD3 is involved in tumorigenesis through regulation of HER2 homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Requirement of Histone Methyltransferase SMYD3 for Estrogen Receptor-mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phos-tag SDS-PAGE systems for phosphorylation profiling of proteins with a wide range of molecular masses under neutral pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of EPZ030456: A Potent and Selective SMYD3 Inhibator
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of EPZ030456, a potent and selective small-molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3). SMYD3 is a lysine methyltransferase implicated in the pathogenesis of various cancers through its role in epigenetic regulation and the modulation of key signaling pathways. This guide details the discovery of this compound from a proprietary compound library, its biochemical and cellular characterization, and the experimental methodologies employed in its evaluation. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that plays a critical role in transcriptional regulation and cell signaling. Overexpression of SMYD3 has been observed in a variety of cancers, including colorectal, breast, prostate, and hepatocellular carcinomas, where it is often associated with a poor prognosis. SMYD3 catalyzes the methylation of both histone and non-histone proteins. Its methylation of histone H3 at lysine 4 (H3K4) is associated with transcriptional activation. Furthermore, SMYD3 has been shown to methylate several non-histone targets, including MAP3K2, a key component of the Ras/Raf/MEK/ERK signaling pathway. Methylation of MAP3K2 by SMYD3 enhances the activation of this oncogenic pathway. Other notable substrates of SMYD3 include Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), Human Epidermal Growth Factor Receptor 2 (HER2), and AKT1, highlighting its multifaceted role in cancer biology.
The critical role of SMYD3 in cancer has made it an attractive target for therapeutic intervention. The development of potent and selective small-molecule inhibitors of SMYD3, such as this compound, provides valuable tools for dissecting its biological functions and exploring its therapeutic potential.
Discovery and Initial Characterization of this compound
This compound was identified through the screening of a proprietary histone methyltransferase-biased compound library. This screening effort led to the discovery of a novel oxindole series of SMYD3 inhibitors. Subsequent optimization of this series yielded two key tool compounds: this compound and EPZ031686.
This compound emerged as a potent inhibitor of SMYD3 with a biochemical half-maximal inhibitory concentration (IC50) of 48 nM. It was characterized as a tool compound for in vitro studies, while the related sulfonamide, EPZ031686, was found to be the first orally bioavailable SMYD3 inhibitor.
Mechanism of Action
Kinetic studies were performed to elucidate the mechanism of action of this compound. These studies revealed that this compound exhibits a mixed-type inhibition with respect to the methyl donor S-adenosylmethionine (SAM) and is noncompetitive with the protein substrate MEKK2. This contrasts slightly with its close analog, EPZ031686, which displays noncompetitive inhibition with respect to both SAM and MEKK2.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the related compound EPZ031686.
Table 1: Biochemical Potency of this compound and EPZ031686 against SMYD3
| Compound | Target | IC50 (nM) |
| This compound | SMYD3 | 48 |
| EPZ031686 | SMYD3 | 3 |
Table 2: In Vitro ADME Properties of this compound and EPZ031686
| Compound | Mouse Plasma Free Fraction | Caco-2 Efflux Ratio |
| This compound | 0.32 ± 0.035 | 104 |
| EPZ031686 | 0.53 ± 0.12 | 41 |
Data from Mitchell et al., ACS Med Chem Lett. 2015.
Table 3: Pharmacokinetic Parameters of EPZ031686 in Mice
| Route of Administration | Dose (mg/kg) | Bioavailability (F%) |
| Oral (p.o.) | 5 | 48 ± 5.4 |
| Oral (p.o.) | 50 | 69 ± 8.2 |
Data from Mitchell et al., ACS Med Chem Lett. 2015. Note: Due to insufficient solubility, this compound could not be formulated for oral dosing.
Experimental Protocols
SMYD3 Biochemical Assay
The biochemical potency of this compound was determined using an in vitro methyltransferase assay with purified recombinant SMYD3 and a peptide substrate derived from MEKK2
The Oncogenic Role of SMYD3: A Technical Guide to its Signaling Pathways in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: SMYD3 as a Key Epigenetic Regulator and Oncogenic Driver
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a pivotal player in cancer biology.[1][2][3][4] Initially identified as a histone methyltransferase, its role has expanded to include the methylation of non-histone proteins, thereby influencing a complex network of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][5] Overexpressed in a wide array of solid tumors, including colorectal, breast, lung, pancreatic, and hepatocellular carcinomas, elevated SMYD3 levels often correlate with poor prognosis, making it a compelling target for therapeutic intervention.[6][7][8][9] This technical guide provides an in-depth exploration of the core signaling pathways modulated by SMYD3 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its oncogenic functions.
Core Signaling Pathways Modulated by SMYD3
SMYD3 exerts its oncogenic effects through the direct methylation of key signaling proteins and by epigenetically regulating the expression of critical downstream target genes. The two major signaling cascades influenced by SMYD3 are the RAS/RAF/MEK/ERK and the PI3K/AKT pathways.
The RAS/RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. SMYD3 directly methylates and activates MAP3K2 (also known as MEKK2), a key upstream kinase in this cascade.[2][3] This methylation event enhances the activation of downstream components, leading to uncontrolled cell growth.
Caption: SMYD3-mediated activation of the RAS/RAF/MEK/ERK signaling pathway.
The PI3K/AKT Pathway
The PI3K/AKT pathway is another critical signaling network that governs cell survival, growth, and metabolism. SMYD3 has been shown to methylate AKT1, a central kinase in this pathway, leading to its activation.[5][10][11] This contributes to the pro-survival and anti-apoptotic functions of SMYD3 in cancer cells.
Caption: SMYD3-mediated activation of the PI3K/AKT signaling pathway.
Transcriptional Regulation by SMYD3
In the nucleus, SMYD3 acts as a transcriptional co-activator. It methylates histone H3 at lysine 4 (H3K4), a mark associated with active transcription.[4] SMYD3 binds to specific DNA sequences (5'-CCCTCC-3') in the promoter regions of its target genes and recruits RNA Polymerase II, leading to the upregulation of numerous oncogenes and cell cycle regulators.[4]
Caption: Transcriptional activation by nuclear SMYD3.
Quantitative Data on SMYD3's Role in Cancer
The following tables summarize key quantitative findings from various studies, highlighting the impact of SMYD3 on gene expression and cancer cell proliferation.
Table 1: Effect of SMYD3 Modulation on Target Gene Expression
| Cell Line | Cancer Type | SMYD3 Modulation | Target Gene | Fold Change in Expression | Reference |
| HCT116 | Colorectal Cancer | shRNA knockdown | FNBP1 | >2-fold decrease | [10] |
| HCT116 | Colorectal Cancer | shRNA knockdown | WNT3A | >2-fold decrease | [10] |
| MDA-MB-231 | Breast Cancer | siRNA knockdown | WNT10B | ~50% decrease | [12] |
| HEY | Ovarian Cancer | siRNA knockdown | CCNA2, CCNB2, CCND2, CDK1, CDK2 | Significant decrease (p<0.05) | [13] |
| A2780 | Ovarian Cancer | siRNA knockdown | WEE1 | Significant increase (p<0.05) | [13] |
| LM3 | Hepatocellular Carcinoma | shRNA knockdown | IGFBP4, CDH10, CHD5 | >2-fold increase | [2] |
| A549 | Non-small cell lung cancer | BCI-121 inhibitor | ANO1 | Significant decrease |
Table 2: Effect of SMYD3 Modulation on Cancer Cell Proliferation
| Cell Line | Cancer Type | SMYD3 Modulation | Effect on Proliferation | Quantitative Data | Reference |
| HCT116 | Colorectal Cancer | shRNA knockdown | Inhibition | Significant decrease in MTT assay | [10] |
| HT29 | Colorectal Cancer | siRNA knockdown | Inhibition | Significant decrease in WST-1 assay | [3] |
| MDA-MB-231 | Breast Cancer | siRNA knockdown | Inhibition | Significant decrease in MTT assay | [12] |
| D425 | Medulloblastoma | shRNA knockdown | Inhibition | Substantial reduction in colony formation (p<0.001) | [1] |
| LM3 | Hepatocellular Carcinoma | shRNA knockdown | Inhibition | Significant decrease in EdU incorporation and colony formation | [2] |
| AGS | Gastric Cancer | EM127 inhibitor (5 µM) | Inhibition | Significant reduction in CellTiter-Glo assay | [14] |
| MCF7 | Breast Cancer | Inhibitor-4 (200 µM) | Inhibition | ~2-fold suppression of cellular growth | [7] |
Table 3: IC50 Values of SMYD3 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| SU11274 (MET inhibitor, indirect effect) | AGS | Gastric Cancer | 10 µM (48h) | [14] |
| SU11274 (MET inhibitor, indirect effect) | NCI-N87 | Gastric Cancer | 10 µM (48h) | [14] |
| BAY-6035 | - | In vitro assay | 88 nM | [15] |
| BAY-6035 | - | Cell-based assay | 70 nM | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate SMYD3's function in cancer cells.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for the identification of genomic regions occupied by SMYD3.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Protocol:
-
Cross-linking: Treat 1x10^7 cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-SMYD3 antibody or a control IgG.
-
Immune Complex Capture: Add Protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[16][17][18]
Western Blot for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of SMYD3 targets like AKT and ERK.
Protocol:
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein (e.g., anti-phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[19][20][21]
RT-qPCR for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of SMYD3 and its target genes.
Protocol:
-
RNA Extraction: Isolate total RNA from cancer cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green master mix, and primers specific for the gene of interest (e.g., SMYD3, MYC, CCND1).
-
Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or ACTB.[22]
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of SMYD3 modulation on cancer cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a SMYD3 inhibitor or transfect with SMYD3 siRNA.
-
MTT Incubation: At desired time points (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion and Future Directions
SMYD3 is a critical oncogenic driver that promotes cancer progression by activating key signaling pathways and epigenetically regulating the expression of oncogenes. Its multifaceted role in both the cytoplasm and the nucleus underscores its importance as a central node in the cancer signaling network. The development of specific SMYD3 inhibitors holds significant promise as a novel therapeutic strategy. Future research should focus on further elucidating the complex interplay between SMYD3 and other signaling pathways, identifying novel non-histone substrates, and advancing the clinical development of potent and selective SMYD3 inhibitors for cancer therapy. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of SMYD3 and translating this knowledge into effective clinical applications.
References
- 1. SMYD3 Promotes Cell Cycle Progression by Inducing Cyclin D3 Transcription and Stabilizing the Cyclin D1 Protein in Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMYD3 associates with the NuRD (MTA1/2) complex to regulate transcription and promote proliferation and invasiveness in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD3 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. mdpi.com [mdpi.com]
- 8. SMYD3 overexpression indicates poor prognosis and promotes cell proliferation, migration and invasion in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High expression of SMYD3 indicates poor survival outcome and promotes tumour progression through an IGF-1R/AKT/E2F-1 positive feedback loop in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SMYD3 SET and MYND domain containing 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Enhanced SMYD3 expression is essential for the growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of SMYD3 in Ovarian Cancer is Associated with Ovarian Cancer Proliferation and Apoptosis via Methylating H3K4 and H4K20 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
EPZ030456: A Technical Guide for Basic Cancer Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ030456, also known as pinometostat, is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in basic cancer biology research, with a particular focus on Mixed-Lineage Leukemia (MLL)-rearranged leukemias. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound functions as a competitive inhibitor of S-adenosyl methionine (SAM), the methyl donor cofactor for DOT1L.[1] By binding to the SAM pocket of DOT1L, this compound effectively blocks its enzymatic activity.[1] DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[3][4] In the context of MLL-rearranged leukemias, chromosomal translocations result in the formation of MLL fusion proteins. These fusion proteins aberrantly recruit DOT1L to specific gene loci, leading to hypermethylation of H3K79.[1][3] This epigenetic modification is critical for the expression of leukemogenic genes, such as HOXA9 and MEIS1, which drive the proliferation and survival of leukemia cells.[1][3][4] Inhibition of DOT1L by this compound leads to a reduction in H3K79 methylation, subsequent downregulation of MLL target gene expression, and ultimately, selective killing of MLL-rearranged leukemia cells.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Target | Reference |
| DOT1L Ki | 80 pM | Human DOT1L | [1][2] |
| Selectivity | >37,000-fold | Over other methyltransferases | [1][2] |
| MV4-11 Proliferation IC50 | 3.5 nM (14-day incubation) | MLL-rearranged (MLL-AF4) | [1] |
| MOLM-13 Proliferation IC50 | Not explicitly stated, but potent | MLL-rearranged (MLL-AF9) | [5] |
| HL-60 Proliferation IC50 | >10,000 nM | Non-MLL-rearranged | [1] |
Table 2: In Vivo Efficacy
| Animal Model | Treatment Regimen | Outcome | Reference |
| Rat Xenograft (MV4-11) | Continuous IV infusion | Complete and sustained tumor regressions | [1] |
| Mouse Xenograft (MLL model) | In vivo administration | Extension of survival | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices and information inferred from published studies. Researchers should optimize these protocols for their specific experimental conditions.
DOT1L Enzyme Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory activity of this compound against the DOT1L enzyme.
Materials:
-
Recombinant human DOT1L enzyme
-
This compound
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Nucleosome substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and MgCl2)
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, nucleosome substrate, and recombinant DOT1L enzyme.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the methyltransferase reaction by adding [3H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper and wash to remove unincorporated [3H]-SAM.
-
Measure the incorporation of the radiolabel into the nucleosome substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC50 or Ki value.
Cell Viability Assay (Cell-Based Assay)
Objective: To assess the effect of this compound on the proliferation and viability of leukemia cell lines.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Non-MLL-rearranged leukemia cell lines (e.g., HL-60) as a negative control
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the leukemia cell lines into 96-well plates at an appropriate density.
-
Allow the cells to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for an extended period (e.g., 4 to 14 days), as the anti-proliferative effects of DOT1L inhibitors can be delayed.[1][6]
-
At the end of the incubation period, add the MTT or MTS reagent to each well.
-
Incubate for a few hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for H3K79 Methylation (Cell-Based Assay)
Objective: To determine the effect of this compound on the levels of H3K79 methylation in cells.
Materials:
-
Leukemia cell lines
-
This compound
-
Lysis buffer
-
Antibodies: anti-H3K79me2, anti-total Histone H3 (as a loading control)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Blocking buffer
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat leukemia cells with this compound or vehicle control for a specified time (e.g., 4 days).[1]
-
Lyse the cells and extract histones.
-
Quantify protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against H3K79me2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K79me2 levels.
Conclusion
This compound is a valuable tool for investigating the role of DOT1L and H3K79 methylation in cancer biology, particularly in MLL-rearranged leukemias. Its high potency and selectivity make it a precise probe for dissecting the downstream consequences of DOT1L inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute meaningful studies utilizing this compound. Further research may explore its potential in other cancer types where DOT1L is implicated and investigate combination therapies to enhance its efficacy.
References
- 1. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for EPZ030456, a Selective SMYD3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ030456 is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in various cancers. SMYD3 plays a crucial role in transcriptional regulation and cell signaling through the methylation of both histone and non-histone substrates.[1] Its overexpression has been linked to the proliferation and invasiveness of several tumor types. These application notes provide detailed protocols for utilizing this compound in cellular assays to probe SMYD3 function and assess its therapeutic potential.
Mechanism of Action
This compound selectively inhibits the methyltransferase activity of SMYD3. One of the key non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2). SMYD3-mediated methylation of MAP3K2 potentiates the oncogenic KRAS-driven pathway.[2] By inhibiting SMYD3, this compound can block this signaling cascade, leading to reduced cancer cell proliferation.
Data Presentation
Table 1: In Vitro Cellular Potency of this compound
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | SMYD3 | HEK293T | Western Blot (MAP3K2 Methylation) | 48 | [3] |
Experimental Protocols
Protocol 1: Cellular Assay for SMYD3 Target Engagement (Western Blot)
This protocol details a method to measure the cellular activity of this compound by assessing the inhibition of methylation of a known SMYD3 substrate, MAP3K2.
Materials:
-
HEK293T or HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid encoding HA-tagged MAP3K2
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-HA tag antibody
-
Anti-MAP3K2-K260me3 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T or HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with a plasmid encoding HA-tagged MAP3K2 using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for an additional 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-HA, anti-MAP3K2-K260me3, and a loading control antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image with an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for MAP3K2-K260me3 and HA-tagged MAP3K2.
-
Normalize the methylated MAP3K2 signal to the total HA-tagged MAP3K2 signal.
-
Plot the normalized signal against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a line with known SMYD3 dependency)
-
Appropriate cell culture medium with supplements
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 nM to 100 µM). Include wells with DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for the desired exposure period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, ensuring complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Caption: SMYD3 Signaling Pathway and the Action of this compound.
Caption: Workflow for this compound Cellular Target Engagement Assay.
References
- 1. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMYD3 Impedes Small Cell Lung Cancer Sensitivity to Alkylation Damage through RNF113A Methylation–Phosphorylation Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes: Investigating MEKK2 Methylation Using the EZH2 Inhibitor EPZ030456
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase kinase 2 (MEKK2), also known as MAP3K2, is a critical serine/threonine kinase that plays a pivotal role in multiple signaling cascades, including the MAP kinase (MAPK) and Hippo pathways. These pathways are fundamental in regulating cellular processes such as proliferation, differentiation, and apoptosis. The post-translational modification of MEKK2, including phosphorylation and methylation, is a key mechanism for modulating its activity and downstream signaling. Notably, the methylation of MEKK2 by the lysine methyltransferase SMYD3 has been shown to enhance MAP kinase signaling, a pathway frequently deregulated in cancer.[1][2]
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is primarily known for its role in transcriptional repression through the methylation of histone H3 on lysine 27 (H3K27me3). EZH2 is a well-established therapeutic target in various cancers, with selective inhibitors like EPZ030456 (Tazemetostat) being developed. While EZH2's primary characterized function is as a histone methyltransferase, emerging evidence suggests crosstalk between different methyltransferases. Interestingly, studies have shown that SMYD3 can methylate EZH2, leading to its degradation.[3] This finding suggests a potential indirect regulatory axis where the inhibition of EZH2 could influence the activity of SMYD3, and consequently, the methylation status of its substrates, including MEKK2.
This application note provides a detailed protocol for utilizing the EZH2 inhibitor, this compound, in a Western blot-based assay to investigate the methylation of MEKK2. The methodology involves the immunoprecipitation of MEKK2 followed by detection with pan-specific anti-methyl lysine antibodies. This approach allows for the examination of how modulating EZH2 activity may impact the methylation state of a key signaling protein outside of the canonical histone targets.
Scientific Principle
-
Immunoprecipitation (IP) of MEKK2: Total MEKK2 protein is first isolated from cell lysates using a specific anti-MEKK2 antibody.
-
Western Blotting with Pan-Methyl Lysine Antibody: The immunoprecipitated MEKK2 is then subjected to Western blotting and probed with a pan-specific antibody that recognizes mono-, di-, or tri-methylated lysine residues.
By treating cells with this compound, researchers can investigate whether the inhibition of EZH2 activity leads to a change in the overall methylation level of the MEKK2 protein. A change in the signal from the pan-methyl lysine antibody in the this compound-treated samples compared to the control would suggest a regulatory link between EZH2 and MEKK2 methylation.
Signaling Pathway and Experimental Rationale
The following diagram illustrates the known methylation of MEKK2 by SMYD3 and the proposed indirect regulatory link through EZH2, which provides the rationale for this experimental design.
References
- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMYD3 regulates gastric cancer progression and macrophage polarization through EZH2 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPZ030456 Treatment in In Vitro Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
EPZ030456 is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase. SMYD3 is implicated in cancer development and progression through its role in methylating both histone and non-histone proteins, thereby regulating gene expression and signaling pathways crucial for cell proliferation and survival. These application notes provide detailed protocols for evaluating the in vitro effects of this compound on cancer cell lines, focusing on cell viability, apoptosis, and the modulation of SMYD3-related signaling pathways.
Mechanism of Action
This compound is a selective inhibitor of SMYD3 with a reported IC50 of 48 nM in biochemical assays. It acts by competing with the substrate S-adenosylmethionine (SAM), thereby preventing the transfer of methyl groups to SMYD3 substrates. SMYD3 has been shown to methylate various proteins, including histones (H3K4, H4K5, H4K20) and non-histone targets such as VEGFR1, HER2, MAP3K2, and AKT1.[1][2] The inhibition of these methylation events can disrupt downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[2][3]
Data Presentation
Quantitative Data Summary
A study by Mitchell et al. (2015) characterized this compound and its analog EPZ031686. While potent against the SMYD3 enzyme, the study reported that both compounds showed less than 30% inhibition against 16 other histone methyltransferase targets at a concentration of 10 µM.[4] Notably, a subsequent study by Hoffman et al. (2018) screened these SMYD3 inhibitors against a panel of over 240 cancer cell lines and found no impact on cell proliferation.[5] This suggests that while this compound is a potent enzymatic inhibitor of SMYD3, its effect on the autonomous proliferation of cancer cells in vitro may be limited under the tested conditions.
| Compound | Target | IC50 (Biochemical Assay) | Effect on Cancer Cell Line Proliferation (Panel of >240 lines) | Reference |
| This compound | SMYD3 | 4.7 ± 1.8 nM (Ki) | No significant effect observed | [4][5] |
| EPZ031686 | SMYD3 | 1.2 ± 0.1 nM (Ki) | No significant effect observed | [4][5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value, if applicable.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting and quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24-48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI should be used as controls for setting up compensation and gates.
Western Blot for Histone Methylation
This protocol is for assessing the effect of this compound on the methylation status of SMYD3 histone targets.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-H4K5me3, anti-H3, anti-H4)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Normalize the levels of histone modifications to the total histone levels.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. The novel SMYD3 inhibitor EM127 impairs DNA repair response to chemotherapy-induced DNA damage and reverses cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of EPZ030456 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ030456 is a small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6), an enzyme that plays a crucial role in epigenetic regulation, gene expression, and has been implicated in various cancers.[1][2] PRMT6 catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, influencing a variety of cellular processes.[1] The precise determination of the optimal working concentration of this compound in cell culture is a critical first step for any in vitro investigation to ensure potent and specific inhibition of PRMT6 without inducing off-target effects or significant cytotoxicity.
These application notes provide a comprehensive guide and detailed protocols for researchers to determine the optimal concentration of this compound for their specific cell-based assays. The following sections outline the necessary steps, from initial dose-response experiments to assess target engagement to cytotoxicity assays to evaluate cellular health.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on PRMT6 Activity
This table presents example data from a dose-response experiment measuring the inhibition of a known PRMT6 substrate, such as the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), in a cancer cell line treated with varying concentrations of this compound for 24 hours.
| This compound Concentration (µM) | Percent Inhibition of H3R2me2a (%) |
| 0 (Vehicle Control) | 0 |
| 0.01 | 8 |
| 0.05 | 25 |
| 0.1 | 48 |
| 0.5 | 75 |
| 1 | 92 |
| 5 | 98 |
| 10 | 99 |
Note: The half-maximal inhibitory concentration (IC50) can be calculated from this data, which represents the concentration of this compound required to inhibit 50% of PRMT6 activity.
Table 2: Hypothetical Cytotoxicity Data for this compound
This table illustrates example data from a cytotoxicity assay, such as an MTT or CellTiter-Glo® assay, performed on a cancer cell line treated with a range of this compound concentrations for 48 hours.
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0.1 | 98 |
| 0.5 | 95 |
| 1 | 92 |
| 5 | 85 |
| 10 | 70 |
| 25 | 55 |
| 50 | 30 |
Note: The half-maximal cytotoxic concentration (CC50) can be determined from this data, indicating the concentration of this compound that reduces cell viability by 50%.
Experimental Protocols
Protocol 1: Dose-Response Assay for PRMT6 Inhibition
This protocol details the steps to determine the potency of this compound in inhibiting PRMT6 activity in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HEK293T, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well plates (e.g., 12-well or 96-well)
-
Reagents for cell lysis and protein quantification (e.g., RIPA buffer, BCA assay kit)
-
Antibodies for Western blotting:
-
Primary antibody against H3R2me2a
-
Primary antibody against total Histone H3 (as a loading control)
-
Appropriate secondary antibodies
-
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, typically below 0.1%, to avoid solvent-induced toxicity.[3] Include a vehicle-only control.
-
Cell Treatment: Once the cells have adhered and are actively dividing, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against H3R2me2a, followed by the appropriate secondary antibody.
-
Visualize the protein bands using a suitable detection method.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
-
Data Analysis: Quantify the band intensities for H3R2me2a and total Histone H3. Normalize the H3R2me2a signal to the total H3 signal for each sample. Calculate the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Cytotoxicity Assay
This protocol describes a method to assess the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other viability assay reagent (e.g., CellTiter-Glo®)
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density.
-
Inhibitor Preparation: Prepare a range of this compound concentrations in complete culture medium. Include a vehicle control and a no-treatment control.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared inhibitor dilutions.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 48 or 72 hours).
-
Viability Assessment (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the logarithm of the this compound concentration to determine the CC50 value.
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Simplified signaling pathway of PRMT6 and its inhibition by this compound.
References
Application Notes: Investigating the Synergistic Effect of EPZ030456 and Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ030456 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme overexpressed in various malignancies and implicated in multiple oncogenic pathways. Preclinical evidence for other PRMT5 inhibitors suggests a strong synergistic potential when combined with conventional chemotherapy. This document provides a detailed protocol for investigating the synergistic anti-cancer effects of this compound with a platinum-based chemotherapy agent, cisplatin, in a cancer cell line model. The methodologies described herein are based on established protocols for assessing drug synergy and can be adapted for other chemotherapy agents and cancer types.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its substrates are involved in diverse cellular processes, including gene transcription, DNA damage repair, and cell cycle regulation. Dysregulation of PRMT5 activity has been linked to the progression of numerous cancers, making it an attractive target for therapeutic intervention. This compound is a specific inhibitor of PRMT5.
The rationale for combining this compound with chemotherapy stems from the potential for a multi-pronged attack on cancer cells. For instance, by inhibiting PRMT5, this compound can disrupt DNA repair mechanisms, thereby sensitizing cancer cells to the DNA-damaging effects of agents like cisplatin. This synergistic approach could lead to enhanced tumor cell killing, potentially at lower, less toxic concentrations of each agent.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the synergy between PRMT5 inhibitors and chemotherapy in various cancer cell lines. This data illustrates the potential for enhanced efficacy with combination therapy.
| Cell Line | Cancer Type | PRMT5 Inhibitor | Chemotherapy Agent | IC50 (Single Agent) | Combination Index (CI) | Synergy Level |
| MDA-MB-468 | Triple-Negative Breast Cancer | EPZ015938 | Cisplatin | PRMT5i: >10 µM; Cisplatin: ~5 µM | < 1.0 | Synergistic |
| BT20 | Triple-Negative Breast Cancer | EPZ015938 | Cisplatin | PRMT5i: >10 µM; Cisplatin: ~2.5 µM | < 1.0 | Synergistic |
| Granta-519 | Mantle Cell Lymphoma | PRT382 | Venetoclax | PRMT5i: ~1 µM; Venetoclax: ~0.1 µM | < 1.0 | Synergistic |
| HCC1806 | Triple-Negative Breast Cancer | GSK3326595 | Olaparib | - | < 1.0 | Synergistic |
Experimental Protocols
Cell Viability Assay to Determine Synergy
This protocol outlines the use of a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to assess the synergistic effect of this compound and cisplatin.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or water)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and cisplatin in complete medium. A constant ratio combination design is recommended for synergy analysis.
-
Treatment:
-
Add 100 µL of the drug dilutions to the respective wells. Include wells for single-agent treatments and a vehicle control (DMSO).
-
The final volume in each well should be 200 µL.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis for Mechanistic Insights
This protocol is for assessing changes in protein expression related to DNA damage and apoptosis to understand the mechanism of synergy.
Materials:
-
Treated cell lysates
-
Protein electrophoresis equipment
-
PVDF membrane
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound, cisplatin, or the combination for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Visualizations
Caption: Workflow for assessing the synergistic effect of this compound and cisplatin.
Application Notes and Protocols for Cell Proliferation Assay with EPZ030456 (Tazemetostat)
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ030456, also known as tazemetostat, is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) histone methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic gene silencing by methylating histone H3 at lysine 27 (H3K27).[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2][4] Inhibition of EZH2 by this compound leads to a reduction in H3K27 trimethylation (H3K27me3), reactivation of tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[5] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in cancer cell lines.
Signaling Pathway of EZH2 and Inhibition by this compound
The PRC2 complex, consisting of the core components EZH2, SUZ12, and EED, is a key regulator of gene expression.[6][7] EZH2, the catalytic subunit, transfers a methyl group from S-adenosyl-L-methionine (SAM) to H3K27.[2] This methylation event serves as a docking site for other repressive complexes, leading to chromatin compaction and transcriptional silencing of target genes, including tumor suppressors. This compound acts as a competitive inhibitor of the SAM binding pocket of EZH2, thereby preventing H3K27 methylation and reversing the repressive epigenetic state.[5]
Experimental Protocols
A common method to assess cell proliferation is through metabolic assays such as the MTT, MTS, or resazurin assay. These assays measure the metabolic activity of viable cells, which is proportional to the cell number.
Materials
-
Cancer cell line of interest (e.g., lymphoma, sarcoma, or other solid tumor lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (Tazemetostat)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, or Resazurin-based reagent (e.g., alamarBlue™)
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Microplate reader
Experimental Workflow
The general workflow for a cell proliferation assay involves cell seeding, treatment with the compound, incubation, addition of a viability reagent, and measurement of the signal.
Detailed Protocol (MTT Assay)
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[8] The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
Compound Preparation and Treatment : Prepare a stock solution of this compound in DMSO. On the day of treatment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. A typical starting concentration for a dose-response curve could be 10 µM, with serial dilutions down to the nanomolar range.[9] Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as in the drug-treated wells) and a no-cell control (medium only) for background subtraction.[8]
-
Incubation : Incubate the plate for a period ranging from 72 to 120 hours at 37°C.[8][10] For some cell lines, longer incubation times (e.g., up to 360 hours) may be necessary to observe significant anti-proliferative effects.[10]
-
MTT Addition and Incubation : After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8]
-
Solubilization : Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix gently to ensure complete solubilization.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis : Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve (percentage of cell viability versus log of drug concentration) and determine the IC50 value (the concentration of the drug that inhibits cell proliferation by 50%).
Data Presentation
The anti-proliferative activity of EZH2 inhibitors like this compound is often summarized by their IC50 values in various cancer cell lines.
Table 1: IC50 Values of EZH2 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Inhibitor | IC50 (µM) | Reference |
| HEC-50B | Endometrial Cancer (high-EZH2) | GSK126 | 1.0 (±0.2) | [11] |
| Ishikawa | Endometrial Cancer (high-EZH2) | GSK126 | 0.9 (±0.6) | [11] |
| HEC-151 | Endometrial Cancer (low-EZH2) | EPZ005687 | 23.5 (±7.6) | [11] |
| HEC-265 | Endometrial Cancer (low-EZH2) | GSK126 | 10.4 (±0.6) | [11] |
| LNCaP | Prostate Cancer | GSK343 | 2.9 | [4] |
| HEPG2 | Hepatocellular Carcinoma | Tazemetostat | Significant decrease at 0.5, 1, 4, 6 | [9] |
| MCF-7 | Breast Cancer | ZLD-1039 | 0.29 (±0.09) | [12] |
| MDA-MB-231 | Breast Cancer | ZLD-1039 | Not specified | [12] |
Note: GSK126, EPZ005687, and ZLD-1039 are other selective EZH2 inhibitors with mechanisms of action similar to this compound. Data for this compound (tazemetostat) directly is also included where available.
Table 2: Example of Dose-Response Data for an EZH2 Inhibitor
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 95.3 ± 4.8 |
| 0.1 | 82.1 ± 6.1 |
| 1 | 55.7 ± 3.9 |
| 10 | 15.4 ± 2.5 |
| 100 | 5.1 ± 1.8 |
This is a representative table; actual results will vary depending on the cell line and experimental conditions.
Conclusion
This document provides a comprehensive guide for performing a cell proliferation assay with the EZH2 inhibitor this compound. The detailed protocols and workflow diagrams are intended to assist researchers in accurately assessing the anti-cancer activity of this compound. The provided data tables offer a reference for the expected potency of EZH2 inhibitors in various cancer cell models. Adherence to these protocols will enable the generation of robust and reproducible data for research and drug development purposes.
References
- 1. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 2. EZH2 - Wikipedia [en.wikipedia.org]
- 3. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Tazemetostat decreases β-catenin and CD13 protein expression in HEPG-2 and Hepatitis B virus-transfected HEPG-2 with decreased cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. | BioWorld [bioworld.com]
Application Notes and Protocols for EZH2 Inhibition in Small Cell Lung Cancer (SCLC) Research
Topic: Application of EZH2 Inhibitors in Small Cell Lung Cancer Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the specific compound EPZ030456 in Small Cell Lung Cancer (SCLC) is not available in the public domain. The following application notes and protocols are based on research conducted with the structurally related and well-characterized EZH2 inhibitor, EPZ011989 , which serves as a proxy for understanding the potential application of potent EZH2 inhibitors in SCLC research.
Introduction to EZH2 Inhibition in SCLC
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. In Small Cell Lung Cancer (SCLC), an aggressive neuroendocrine tumor, EZH2 is often highly expressed. This overexpression can lead to the silencing of tumor suppressor genes, contributing to cancer progression and the development of resistance to chemotherapy.
One of the critical mechanisms of chemoresistance in SCLC involves the epigenetic silencing of the SLFN11 gene. SLFN11 has been identified as a key determinant of sensitivity to DNA-damaging agents. Research has shown that EZH2 can mediate the silencing of SLFN11, thus promoting resistance to standard-of-care chemotherapies like topoisomerase inhibitors.[1]
Inhibitors of EZH2, such as EPZ011989, have emerged as a promising therapeutic strategy to counteract this resistance mechanism. By blocking the catalytic activity of EZH2, these inhibitors can prevent or reverse the silencing of SLFN11, thereby restoring the sensitivity of SCLC cells to chemotherapeutic agents.[1]
Key Applications of EZH2 Inhibitors in SCLC Research
-
Investigating Mechanisms of Chemotherapy Resistance: EZH2 inhibitors are valuable tools for studying the epigenetic regulation of drug resistance in SCLC.
-
Restoring Chemosensitivity: These compounds can be used to re-sensitize chemoresistant SCLC cell lines and patient-derived xenograft (PDX) models to DNA-damaging agents.
-
Preclinical Evaluation of Combination Therapies: EZH2 inhibitors can be assessed in combination with standard chemotherapy to evaluate synergistic anti-tumor effects.
-
Exploring Novel Therapeutic Targets: Research with EZH2 inhibitors can help to identify other downstream targets of EZH2 that are relevant to SCLC biology.
Quantitative Data on EZH2 Inhibitor Activity
The following tables summarize the in vitro and in vivo activity of the EZH2 inhibitor EPZ011989.
Table 1: In Vitro Activity of EPZ011989
| Parameter | Cell Line | Value | Reference |
| Ki (EZH2, wild-type) | - | <3 nM | [2] |
| Cellular H3K27me3 IC50 | WSU-DLCL2 (Lymphoma) | 94 nM | [2] |
| Effect on Gene Expression | Chemoresistant SCLC PDX cultures | Increased SLFN11 expression | [1] |
| Effect on Chemosensitivity | Chemoresistant SCLC PDX cultures | Restored sensitivity to topoisomerase inhibitors | [1] |
Table 2: In Vivo Activity of EPZ011989 in SCLC Patient-Derived Xenograft (PDX) Models
| PDX Model | Treatment | Effect | Reference | | --- | --- | --- | | Chemoresistant SCLC PDX with SLFN11 silencing | EPZ011989 | Slowed tumor growth |[1] | | Chemoresistant SCLC PDX with SLFN11 silencing | EPZ011989 + Chemotherapy | Induced tumor regression and prevented chemoresistance |[1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of EZH2-mediated Chemoresistance in SCLC
The following diagram illustrates the role of EZH2 in promoting chemoresistance in SCLC through the silencing of SLFN11 and how EZH2 inhibitors can reverse this effect.
Caption: EZH2-mediated silencing of SLFN11 and its reversal by an EZH2 inhibitor.
Experimental Workflow for Assessing EZH2 Inhibitor Efficacy
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an EZH2 inhibitor in SCLC research.
Caption: A typical workflow for preclinical evaluation of EZH2 inhibitors in SCLC.
Experimental Protocols
Cell Viability Assay (Resazurin Assay)
This protocol is for assessing the effect of an EZH2 inhibitor, alone or in combination with a chemotherapeutic agent, on the viability of SCLC cell lines.
Materials:
-
SCLC cell lines (e.g., NCI-H69, DMS273)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
EZH2 inhibitor (e.g., EPZ011989) dissolved in DMSO
-
Chemotherapeutic agent (e.g., Topotecan)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count SCLC cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the EZH2 inhibitor and/or chemotherapeutic agent in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media with resazurin only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot dose-response curves to determine IC50 values.
-
Western Blot for H3K27me3 and SLFN11
This protocol is for detecting changes in the levels of H3K27me3 and SLFN11 protein in SCLC cells following treatment with an EZH2 inhibitor.
Materials:
-
SCLC cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-SLFN11, Mouse anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the H3K27me3 and SLFN11 signals to the loading control (Total Histone H3).
-
In Vivo SCLC Patient-Derived Xenograft (PDX) Studies
This protocol provides a general framework for establishing and treating SCLC PDX models to evaluate the in vivo efficacy of EZH2 inhibitors.
Materials:
-
Immunocompromised mice (e.g., NSG or athymic nude mice)
-
Fresh SCLC tumor tissue from patient biopsies
-
Matrigel
-
Surgical tools
-
EZH2 inhibitor (e.g., EPZ011989) formulated for oral gavage
-
Chemotherapeutic agent formulated for injection
-
Calipers for tumor measurement
Procedure:
-
PDX Establishment:
-
Obtain fresh, sterile SCLC tumor tissue from a patient biopsy.
-
Mechanically mince the tumor tissue into small fragments (1-2 mm³).
-
Implant the tumor fragments subcutaneously into the flank of an immunocompromised mouse, with or without Matrigel.
-
Monitor the mice for tumor growth.
-
-
Tumor Passaging:
-
When the tumor reaches a volume of ~1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Divide the tumor and re-implant fragments into new recipient mice for expansion.
-
-
Efficacy Study:
-
Once tumors in a cohort of mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, EZH2 inhibitor, Chemotherapy, Combination).
-
Administer treatments as per the desired schedule (e.g., oral gavage for the EZH2 inhibitor, intraperitoneal injection for chemotherapy).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor mouse body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size or a pre-determined time point), euthanize the mice and excise the tumors.
-
Tumor tissue can be fixed in formalin for immunohistochemistry (IHC) to assess H3K27me3 and SLFN11 levels, or snap-frozen for molecular analysis.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the treatment effects.
-
References
Application Notes and Protocols for Colony Formation Assay with SMYD3 Inhibition by EPZ030456
Audience: Researchers, scientists, and drug development professionals.
Introduction
SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that is overexpressed in various cancers, including breast, colorectal, and hepatocellular carcinomas.[1][2] SMYD3 plays a crucial role in cancer progression by regulating the transcription of genes involved in cell proliferation, survival, and metastasis.[2] It exerts its oncogenic effects through the methylation of both histone and non-histone proteins. A key non-histone target of SMYD3 is MAP3K2 (also known as MEKK2), a component of the Ras/Raf/MEK/ERK signaling pathway.[3][4] Methylation of MAP3K2 by SMYD3 enhances the activation of this pathway, promoting cancer cell growth.[3]
EPZ030456 is a potent and selective small molecule inhibitor of SMYD3. By inhibiting the methyltransferase activity of SMYD3, this compound can disrupt downstream signaling pathways that are critical for cancer cell proliferation and survival. The colony formation assay, or clonogenic assay, is a well-established in vitro method used to assess the long-term proliferative capacity of single cells and their ability to form colonies. This assay is particularly valuable for evaluating the efficacy of cytotoxic and cytostatic agents like this compound.[5]
These application notes provide a detailed protocol for performing a colony formation assay to evaluate the inhibitory effect of this compound on cancer cells.
SMYD3 Signaling Pathway
SMYD3 primarily promotes cancer cell proliferation through the activation of the Ras/Raf/MEK/ERK signaling cascade. The following diagram illustrates this pathway and the point of inhibition by this compound.
Caption: SMYD3-mediated activation of the Ras/Raf/MEK/ERK pathway and its inhibition by this compound.
Experimental Workflow for Colony Formation Assay
The following diagram outlines the key steps involved in performing a colony formation assay to assess the effect of this compound.
References
- 1. Discovery of Irreversible Inhibitors Targeting Histone Methyltransferase, SMYD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Synergistic Apoptosis with EPZ030456
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ030456 is a potent and specific small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is unique among histone methyltransferases as it targets histone H3 at lysine 79 (H3K79), a residue within the globular core of the histone. Aberrant DOT1L activity is implicated in the pathogenesis of certain cancers, particularly MLL-rearranged leukemias. Inhibition of DOT1L by this compound has been shown to induce cell cycle arrest and apoptosis in sensitive cancer cell lines.[1][2]
Combination therapy is a cornerstone of cancer treatment, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. Investigating the synergistic induction of apoptosis by combining this compound with other anti-cancer agents can uncover novel therapeutic strategies. This document provides a comprehensive protocol for assessing synergistic apoptosis when co-administering this compound with a second compound of interest (termed "Compound X").
Principle of Synergy Assessment: The Chou-Talalay Method
To quantitatively determine the nature of the interaction between this compound and Compound X (synergism, additivity, or antagonism), the Chou-Talalay method is widely employed.[3] This method utilizes the Combination Index (CI), calculated from dose-response data of the individual drugs and their combination. The CI provides a quantitative measure of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Experimental Workflow
The overall workflow for assessing synergistic apoptosis is depicted below. This process begins with determining the potency of individual compounds, followed by combination studies and detailed apoptotic assays.
Caption: Experimental workflow for assessing synergistic apoptosis.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Culture the selected cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Prepare stock solutions of this compound and Compound X in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C.
-
For experiments, dilute the stock solutions to the desired concentrations in a complete culture medium. Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the IC50 values of individual drugs and calculate the Combination Index (CI) for the drug combination.
Materials:
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Synergy analysis software (e.g., CompuSyn, CalcuSyn)
Procedure:
-
Single-Agent Titration:
-
Seed cells in 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and Compound X in separate wells. Include a vehicle-only control.
-
Incubate for a relevant period (e.g., 72 hours).
-
Measure cell viability according to the manufacturer's protocol for the chosen assay.
-
Generate dose-response curves and calculate the IC50 value for each compound using non-linear regression (log(inhibitor) vs. response).
-
-
Combination Treatment:
-
Based on the individual IC50 values, design a combination study. A common approach is the constant-ratio design, where drugs are mixed at a fixed ratio of their IC50s (e.g., 1:1, 1:2, 2:1).
-
Seed cells as described above.
-
Treat cells with serial dilutions of the drug combination. Also, include serial dilutions of each drug alone on the same plate.
-
Incubate and measure cell viability as before.
-
-
Data Analysis:
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound alone, Compound X alone, and the synergistic combination for a predetermined time (e.g., 24-48 hours). Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, being careful to neutralize the trypsin promptly.[5]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.[6][8]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.[6] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[1]
Protocol 3: Caspase Activity Assay
Objective: To measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
Materials:
-
Fluorogenic or colorimetric caspase-3/7 assay kit (e.g., containing DEVD-pNA or Ac-DEVD-AMC substrate)
-
Cell Lysis Buffer
-
96-well plate (black or clear, depending on the assay)
-
Fluorometer or spectrophotometer
Procedure:
-
Seed and treat cells in a multi-well plate as described previously.
-
After treatment, lyse the cells according to the kit manufacturer's protocol. This typically involves washing with PBS and then adding a supplied lysis buffer.[9][10]
-
Incubate the lysates on ice for 10-30 minutes.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[10]
-
Determine the protein concentration of each lysate to ensure equal loading.
-
In a new 96-well plate, add an equal amount of protein from each sample to the wells.
-
Prepare the reaction mixture containing the caspase substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) in the assay buffer.[9][11]
-
Add the reaction mixture to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.[11]
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.[11] The signal is proportional to the caspase activity.
Protocol 4: Western Blot Analysis of Apoptosis Markers
Objective: To assess changes in the expression and cleavage of key apoptosis-related proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[2]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.[2]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[2]
-
Analyze band intensities, normalizing to a loading control like β-actin or GAPDH. An increase in cleaved PARP and cleaved caspase-3, and an increased Bax/Bcl-2 ratio are indicative of apoptosis.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: IC50 Values and Combination Index
| Compound | IC50 (µM) | Combination | Fraction Affected (Fa) | Combination Index (CI) |
|---|---|---|---|---|
| This compound | [Value] | This compound + Cmpd X | 0.50 | [Value] |
| Compound X | [Value] | 0.75 | [Value] |
| | | | 0.90 | [Value] |
Table 2: Apoptosis Quantification by Annexin V/PI Staining
| Treatment | % Viable (AV-/PI-) | % Early Apoptotic (AV+/PI-) | % Late Apoptotic/Necrotic (AV+/PI+) |
|---|---|---|---|
| Vehicle Control | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] |
| Compound X | [Value] | [Value] | [Value] |
| Combination | [Value] | [Value] | [Value] |
Table 3: Relative Caspase-3/7 Activity
| Treatment | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
|---|---|
| Vehicle Control | 1.0 |
| This compound | [Value] |
| Compound X | [Value] |
| Combination | [Value] |
Apoptosis Signaling Pathway
The diagram below illustrates the major apoptosis signaling pathways. This compound, as a DOT1L inhibitor, may indirectly influence these pathways by altering the transcription of key apoptosis-related genes. Western blot analysis can be used to probe the status of key proteins within these cascades.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. Histone methyltransferase Dot1L inhibits pancreatic cancer cell apoptosis by promoting NUPR1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. EZH2 and histone deacetylase inhibitors induce apoptosis in triple negative breast cancer cells by differentially increasing H3 Lys27 acetylation in the BIM gene promoter and enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Inhibition of G9a and EZH2 Suppresses Tumor Growth via Synergistic Induction of IL24-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of EZH2 and EGFR produces a synergistic effect on cell apoptosis by increasing autophagy in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
EPZ030456 solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective SMYD3 inhibitor, EPZ030456.
Troubleshooting Guide
Researchers may encounter challenges with the solubility of this compound in aqueous solutions, a common issue with small molecule inhibitors. This guide provides step-by-step instructions to address these problems.
Problem: Precipitate forms when diluting this compound from a DMSO stock solution into aqueous cell culture media.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Troubleshooting Steps:
-
Visual Inspection: After adding this compound to the cell culture medium, carefully inspect the wells of the culture plate under a microscope for any signs of precipitation.
-
Lower Final Concentration: The most direct solution is to reduce the final concentration of this compound in your experiment.
-
Optimize DMSO Concentration: While minimizing DMSO in the final culture is ideal, a slightly higher concentration (up to 0.5%) may be necessary to maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration to assess any potential effects on your cells.
-
Pre-warm Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in pre-warmed media to reach the final desired concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. For the related, more soluble compound EPZ031686, concentrations up to 35 mg/mL in DMSO are achievable with ultrasonication and warming to 60°C. A similar approach is recommended for this compound, starting with a lower concentration and gradually increasing if needed.
Q2: What is the maximum recommended concentration of DMSO for cell culture experiments?
A2: The tolerance to DMSO can vary between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% DMSO: Can be cytotoxic to some cells and may have off-target effects. It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples.
Q3: How should I store the this compound stock solution?
A3: Store the DMSO stock solution of this compound in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: My this compound is not showing the expected activity in my cell-based assay. What could be the reason?
A4: If you are confident in your experimental setup, the lack of activity could be due to poor solubility of this compound in your cell culture medium. Precipitation of the compound will lower the effective concentration available to the cells. Refer to the troubleshooting guide to address potential solubility issues.
Q5: Is there a more soluble alternative to this compound?
A5: Yes, the compound EPZ031686 is a structurally related SMYD3 inhibitor with improved solubility and oral bioavailability.[1][2] Depending on your experimental needs, it may be a suitable alternative.
Quantitative Data Summary
| Compound | Solvent | Maximum Reported Solubility | Notes |
| This compound | Formulation for oral dosing | Not sufficient for >30 mg/mL[1] | Suggests poor aqueous solubility. |
| EPZ031686 | DMSO | 35 mg/mL[3][4] | Requires ultrasonication and warming to 60°C. |
| EPZ031686 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.75 mg/mL[3][5] | Clear solution. |
| EPZ031686 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.75 mg/mL[3][4] | Clear solution. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: To aid dissolution, gently warm the solution to 37-60°C and sonicate in a water bath until the solution is clear.
-
Storage: Aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C.
Protocol for Diluting this compound in Cell Culture Media
-
Pre-warm Media: Warm the required volume of cell culture media to 37°C in a water bath.
-
Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound DMSO stock solution in pre-warmed media. For example, if your final concentration is 10 µM and your stock is 10 mM, you could make a 1:100 intermediate dilution to 100 µM.
-
Final Dilution: Add the required volume of the stock or intermediate dilution to the final volume of pre-warmed cell culture media. Mix gently by pipetting up and down.
-
Visual Inspection: Immediately inspect the media for any signs of precipitation.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the experimental samples.
Visualizations
Caption: Simplified SMYD3 signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting this compound solubility in cell culture media.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EPZ031686 | Histone Methyltransferase | 2095161-11-6 | Invivochem [invivochem.com]
- 5. EPZ031686 | Histone Methyltransferase | TargetMol [targetmol.com]
Navigating Inconsistent Results with EPZ030456: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting inconsistent experimental results obtained with EPZ030456 (also known as Pinometostat). As a potent and selective inhibitor of the DOT1L histone methyltransferase, this compound is a critical tool in the study of MLL-rearranged (MLLr) leukemias. However, the nature of epigenetic regulation and the specifics of in vitro handling can sometimes lead to variability in experimental outcomes. This guide offers FAQs, detailed troubleshooting advice, and standardized protocols to help you achieve more consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an S-adenosyl methionine (SAM) competitive inhibitor of DOT1L, the sole histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to target genes like HOXA9 and MEIS1, leading to their overexpression and driving leukemogenesis. By inhibiting DOT1L, this compound reduces H3K79 methylation, leading to the downregulation of these target genes and subsequent cell cycle arrest and apoptosis in MLLr leukemia cells.[1]
Q2: Why am I observing variable IC50 values for this compound across different experiments?
Inconsistent IC50 values can stem from several factors:
-
Cell Line Specificity: The anti-proliferative effect of this compound is most pronounced in leukemia cell lines harboring MLL rearrangements. Non-MLLr cell lines are generally less sensitive. The specific MLL fusion partner can also influence sensitivity.
-
Prolonged Incubation Times: Due to its epigenetic mechanism of action, the effects of this compound on cell proliferation are often not immediate. Longer incubation times (e.g., 7 to 14 days) are typically required to observe significant effects, as the changes in gene expression and subsequent cellular responses take time to manifest.[1]
-
Compound Stability: While this compound is soluble in DMSO, its stability in aqueous cell culture media over extended periods can be a concern. Degradation of the compound in the media will lead to a decrease in the effective concentration over time.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can all influence cellular response to drug treatment.
-
Assay-Specific Variability: The choice of proliferation assay (e.g., MTS vs. CellTiter-Glo) and the specific protocol used can introduce variability.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at concentrations up to 100 mg/mL (177.71 mM). It is insoluble in water.[2][3] For optimal results, prepare a high-concentration stock solution in fresh, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1]
Q4: What is the recommended final concentration of DMSO in my cell culture?
It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue 1: Higher than Expected IC50 Values or Lack of Potency
| Potential Cause | Recommended Solution |
| Inappropriate Cell Line | Confirm that your cell line has an MLL rearrangement. Use a known sensitive cell line (e.g., MV4-11, MOLM-13) as a positive control. |
| Insufficient Incubation Time | Extend the duration of the cell proliferation assay to at least 7 days, with media and compound replenishment every 3-4 days.[1] |
| Compound Degradation | Prepare fresh dilutions of this compound in pre-warmed media for each experiment. For long-term assays, replenish the media with freshly diluted compound every 3-4 days. |
| Suboptimal Cell Health | Ensure cells are in the logarithmic growth phase and at an appropriate density at the time of treatment. Regularly check for mycoplasma contamination. |
| High S-adenosylmethionine (SAM) levels in cells | Be aware that the high intracellular concentration of the natural DOT1L substrate, SAM, can lead to a rightward shift in the IC50 value in cellular assays compared to biochemical assays. This is an inherent aspect of the compound's competitive mechanism of action. |
Issue 2: Poor Reproducibility Between Replicates or Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for plating and be consistent with your technique. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variability in Drug Dilution | Perform serial dilutions carefully and use freshly prepared dilutions for each experiment. |
| Inconsistent Incubation Conditions | Ensure consistent temperature and CO2 levels in the incubator. Minimize the time plates are outside the incubator. |
| Assay Readout Timing | For endpoint assays, ensure that the incubation time with the detection reagent is consistent across all plates and experiments. |
Issue 3: Development of Drug Resistance
| Potential Cause | Recommended Solution |
| Upregulation of Drug Efflux Pumps | Long-term exposure to this compound can lead to the upregulation of drug efflux transporters like ABCB1 (P-glycoprotein), reducing the intracellular concentration of the inhibitor.[4] |
| Activation of Alternative Signaling Pathways | Cells may adapt to DOT1L inhibition by activating compensatory signaling pathways. |
| Selection of Pre-existing Resistant Clones | A heterogeneous cell population may contain a small number of cells that are inherently less sensitive to this compound. |
Data Summary: this compound IC50 Values in Leukemia Cell Lines
The following table summarizes reported IC50 values for this compound in various leukemia cell lines. Note that these values can vary depending on the specific assay conditions and duration of treatment.
| Cell Line | MLL Status | IC50 (nM) | Assay Duration | Reference |
| MV4-11 | MLL-AF4 | 9 | Not Specified | [3] |
| MOLM-13 | MLL-AF9 | 4 | Not Specified | [2] |
| KOPN-8 | MLL-ENL | - | - | |
| NOMO-1 | MLL-AF9 | - | - | |
| SEM | MLL-AF4 | - | - |
Experimental Protocols & Workflows
Signaling Pathway of this compound Action
References
Optimizing EPZ030456 Incubation Time for Maximum Effect: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the incubation time of EPZ030456 to achieve maximal inhibitory effects on Protein Arginine Methyltransferase 6 (PRMT6). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to assist researchers in their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of PRMT6. It functions as a time-dependent, allosteric inhibitor. This means its inhibitory effect increases with the duration of pre-incubation with the PRMT6 enzyme before the introduction of its substrate. It binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.
Q2: Why is optimizing the incubation time for this compound critical?
A2: Due to its time-dependent inhibitory mechanism, the duration of exposure of cells or the enzyme to this compound directly impacts the extent of PRMT6 inhibition. Insufficient incubation time will lead to an underestimation of its potency (higher IC50 values) and suboptimal biological effects in cellular assays. Conversely, excessively long incubation times might lead to off-target effects or cellular stress, confounding the experimental results.
Q3: What is a recommended starting point for incubation time in biochemical and cellular assays?
A3: For biochemical assays , a pre-incubation time of at least 2 hours is recommended to allow this compound to reach equilibrium with the PRMT6 enzyme, leading to a significant decrease in the IC50 value. In cellular assays , a longer incubation period is generally required to observe downstream effects. Published studies have often utilized a 20-hour incubation period to effectively measure the inhibition of PRMT6-mediated histone methylation (e.g., H3R2me2a).
Q4: How does the concentration of this compound affect the optimal incubation time?
A4: While this compound's inhibitory effect is time-dependent, concentration also plays a crucial role. At a given incubation time, a higher concentration will result in a greater degree of inhibition, up to a saturation point. For time-course experiments, it is advisable to use a concentration that is at or near the IC50 value determined after an adequate pre-incubation period to observe a dynamic range of effects over time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of PRMT6 activity observed. | 1. Insufficient incubation time: The time-dependent nature of this compound requires adequate pre-incubation. 2. Inhibitor concentration too low: The concentration used may be below the effective range. 3. Incorrect assay conditions: Sub-optimal buffer, temperature, or substrate concentrations can affect enzyme activity and inhibitor binding. | 1. Increase pre-incubation time: For biochemical assays, pre-incubate this compound with PRMT6 for at least 2 hours. For cellular assays, consider a time-course experiment (e.g., 4, 8, 12, 24, 48 hours). 2. Perform a dose-response curve: Determine the optimal concentration range for your specific assay conditions. 3. Optimize assay parameters: Refer to established protocols for PRMT6 activity assays and ensure all components are within their optimal ranges. |
| High variability in results between experiments. | 1. Inconsistent incubation times: Even small variations in timing can lead to different levels of inhibition. 2. Cell passage number and confluency: Cellular responses can vary with cell health and density. | 1. Standardize all incubation steps: Use a timer and ensure consistent handling across all samples and experiments. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment. |
| Observed cytotoxicity at longer incubation times. | 1. Off-target effects of the inhibitor: At high concentrations and long exposures, non-specific effects can occur. 2. Cellular stress due to prolonged treatment: Continuous exposure to any compound can impact cell health. | 1. Lower the inhibitor concentration: If possible, use the lowest effective concentration. 2. Perform a cell viability assay: Assess the cytotoxic effects of this compound at different concentrations and incubation times (e.g., using an MTT or a live/dead staining assay) to identify a non-toxic window. |
Data Presentation
Table 1: Effect of Pre-incubation Time on this compound IC50 in Biochemical Assays
| Pre-incubation Time (minutes) | Approximate IC50 (nM) | Fold-change in Potency (relative to 0 min) |
| 0 | >8000 | 1x |
| 15 | ~2000 | 4x |
| 30 | ~500 | 16x |
| 60 | ~150 | >50x |
| 120 | ~77 | >100x |
Note: The data presented are approximations based on published findings and are intended for illustrative purposes. Actual values may vary depending on specific experimental conditions.
Table 2: Time-Dependent Effects of this compound on Cellular Markers (Hypothetical Data)
| Incubation Time (hours) | H3R2me2a Levels (% of control) | Target Gene X Expression (% of control) | Cell Viability (% of control) |
| 0 | 100% | 100% | 100% |
| 4 | 85% | 90% | 98% |
| 8 | 60% | 75% | 95% |
| 12 | 40% | 55% | 92% |
| 24 | 25% | 40% | 88% |
| 48 | 20% | 35% | 80% |
This table represents hypothetical data to illustrate the expected trend of time-dependent effects in a cellular context. Researchers should generate their own data for their specific cell line and target of interest.
Experimental Protocols
Protocol 1: Time-Course Analysis of H3R2me2a Inhibition by Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment: Treat cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3R2me2a overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Densitometry Analysis: Quantify the band intensities for H3R2me2a and total H3. Normalize the H3R2me2a signal to the total H3 signal for each time point.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the experiment.
-
This compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control and a positive control for cell death.
-
Time-Course Incubation: Incubate the plate for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Visualizations
Caption: Simplified PRMT6 signaling pathway in cancer.
Caption: Experimental workflow for optimizing incubation time.
Technical Support Center: Managing EPZ030456 Instability in Solution
For researchers, scientists, and drug development professionals utilizing the SMYD3 inhibitor EPZ030456, maintaining its stability in solution is crucial for reliable and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase.[1][2] SMYD3 is implicated in cancer progression through the methylation of both histone and non-histone proteins, which in turn regulates gene expression and signaling pathways involved in cell proliferation, migration, and invasion.[3][4][5][6][7] By inhibiting SMYD3, this compound can be a valuable tool for cancer research.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[8]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. The exact concentration will depend on your experimental needs, but preparing a high-concentration stock (e.g., 10 mM or higher) allows for minimal final DMSO concentration in your assays.
Q4: What are the recommended storage conditions for this compound solid and stock solutions?
-
Solid this compound: Store in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[8]
-
This compound Stock Solution in DMSO: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for long-term storage.[8] Based on data for similar compounds, storage at -80°C may further extend stability.
Q5: What is the maximum recommended final DMSO concentration in cell culture?
The final DMSO concentration in cell culture should be kept as low as possible to minimize cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[9] However, some sensitive cell lines may require a lower concentration (e.g., ≤ 0.1%).[9] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[9][10][11]
Troubleshooting Guide
Problem: My this compound is precipitating out of solution when I dilute my DMSO stock in aqueous media (e.g., cell culture medium, PBS).
Cause: This is a common issue for hydrophobic compounds like this compound. The compound is highly soluble in DMSO but has poor aqueous solubility. When the concentrated DMSO stock is diluted into an aqueous environment, the DMSO concentration drops significantly, and the aqueous medium cannot keep the compound dissolved, leading to precipitation.
Solutions:
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform a serial dilution. First, create an intermediate dilution in a smaller volume of media or buffer.
-
Gradual Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This ensures rapid and even dispersion, preventing localized high concentrations that are prone to precipitation.
-
-
Modify the Final Solution:
-
Use of Serum: If your experiment allows, performing the dilution in media containing serum can aid in solubilization, as serum proteins can bind to and help stabilize the compound.
-
Co-solvents (for in vivo studies): For animal studies, formulation with co-solvents such as PEG300, Tween-80, or cyclodextrins may be necessary to achieve a stable solution for administration.
-
Problem: I observe a precipitate in my cell culture plate after a period of incubation with this compound.
Cause: Even if the initial solution is clear, delayed precipitation can occur due to changes in temperature, pH, or interactions with cellular components over time.
Solutions:
-
Maintain Stable Conditions:
-
Temperature: Use a heated stage on your microscope and minimize the time plates are outside the incubator to avoid temperature fluctuations that can decrease solubility.
-
pH: Ensure your cell culture medium is well-buffered (e.g., with HEPES) to maintain a stable pH.
-
-
Re-dissolve Precipitate: Gentle swirling of the plate may help to redissolve the precipitate. However, for quantitative assays, the presence of any precipitate indicates that the effective concentration of the inhibitor is lower than intended.
-
Lower the Working Concentration: The observed precipitation may indicate that the working concentration of this compound is above its solubility limit in your specific cell culture medium. Consider performing a dose-response curve to identify the highest concentration that remains in solution for the duration of your experiment.
Data Presentation
Table 1: Physicochemical and Handling Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₄ClN₅O₄S | [8] |
| Molecular Weight | 572.12 g/mol | [8] |
| Appearance | Solid powder | [8] |
| Solubility | Soluble in DMSO | [8] |
| Solid Storage | Short-term (days-weeks): 0-4°C, darkLong-term (months-years): -20°C, dark | [8] |
| Stock Solution Storage | Short-term (days-weeks): 0-4°CLong-term (months): -20°C | [8] |
Table 2: Recommended DMSO Concentrations for Cell Culture Experiments
| Condition | Recommended DMSO Concentration | Notes |
| Most Cell Lines | ≤ 0.5% | Generally well-tolerated.[9] |
| Sensitive/Primary Cells | ≤ 0.1% | May be necessary to avoid cytotoxicity.[9] |
| Vehicle Control | Match to experimental conditions | Crucial for accurate interpretation of results.[10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm to Room Temperature: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add DMSO: Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use vials and store at -20°C.
Protocol 2: Cell Viability (MTT) Assay with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw an aliquot of your this compound DMSO stock solution.
-
Prepare serial dilutions of this compound in cell culture medium. To avoid precipitation, add the DMSO stock to pre-warmed medium while gently mixing. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for your cells.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, or until formazan crystals are visible.[12][13]
-
Solubilization: Add an equal volume of solubilization solution (e.g., 100% DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Reading: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Visualizations
Caption: SMYD3 signaling pathways in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. d-nb.info [d-nb.info]
- 6. Novel insights into the oncogenic function of the SMYD3 lysine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. lifetein.com [lifetein.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
EPZ030456 cytotoxicity in non-cancerous cell lines
Welcome to the technical support center for EPZ030456. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this compound, with a specific focus on its effects on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in non-cancerous cell lines?
A1: Published data on specific IC50 values for this compound in a wide range of non-cancerous cell lines is limited. However, studies on similar potent and selective PRMT6 inhibitors suggest that they generally exhibit low cytotoxicity in non-malignant cells. For instance, a first-in-class covalent PRMT6 inhibitor was found to be non-cytotoxic in the non-tumorigenic prostate cell line PNT2 and the human embryonic kidney cell line HEK293T at concentrations up to 20 μM after 3 days of treatment.[1] Another selective allosteric PRMT6 inhibitor also did not show significant cellular toxicity at concentrations up to 10 μM.[2]
Q2: I am observing some level of cytotoxicity in my non-cancerous cell line with this compound. What could be the reason?
A2: While PRMT6 inhibitors are generally reported to have low toxicity in non-cancerous cells, several factors could contribute to observed cytotoxicity in your specific experiment:
-
Cell Line Sensitivity: Different non-cancerous cell lines may have varying levels of sensitivity to PRMT6 inhibition.
-
High Concentrations: The concentrations you are using might be significantly higher than those required for PRMT6 inhibition, leading to off-target effects.
-
Prolonged Exposure: Extended exposure times beyond typical experimental durations (e.g., > 72 hours) might lead to cytotoxic effects.
-
Experimental Conditions: Suboptimal cell culture conditions, such as nutrient depletion or high cell density, can exacerbate the cytotoxic effects of any compound.
-
Compound Purity and Handling: Ensure the purity of your this compound stock and proper handling to avoid degradation or contamination.
Q3: What are the known off-target effects of this compound?
A3: this compound is known as a selective inhibitor of PRMT6. However, like many small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations. It is advisable to perform target engagement and selectivity profiling experiments in your cell system of interest to confirm the on-target activity and rule out significant off-target contributions to your observed phenotype.
Q4: How does inhibition of PRMT6 by this compound affect cellular signaling?
A4: this compound inhibits the enzymatic activity of PRMT6, a protein arginine methyltransferase. PRMT6 primarily catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. A key substrate of PRMT6 is histone H3 at arginine 2 (H3R2). Inhibition of PRMT6 by this compound leads to a decrease in the H3R2me2a mark. PRMT6 has also been shown to methylate the tumor suppressor protein p21, which can affect its cellular localization and function, potentially influencing cell cycle progression and resistance to cytotoxic agents.
Data Presentation
The following table summarizes the currently available data on the cytotoxicity of PRMT6 inhibitors in non-cancerous cell lines. Please note that specific IC50 values for this compound are not widely available in the public domain.
| Compound | Cell Line | Cell Type | Assay Duration | Result |
| Covalent PRMT6 Inhibitor (similar to this compound) | PNT2 | Non-tumorigenic prostate | 3 days | No cytotoxicity observed up to 20 μM |
| Covalent PRMT6 Inhibitor (similar to this compound) | HEK293T | Human embryonic kidney | 3 days | No cytotoxicity observed up to 20 μM |
| Allosteric PRMT6 Inhibitor ((R)-2) | Not specified | Not specified | Not specified | No significant cytotoxicity up to 10 μM |
| Licochalcone A (Natural PRMT6 Inhibitor) | MCF-10A | Non-tumorigenic breast epithelial | Not specified | No cytotoxicity observed |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol outlines the general steps for determining the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Also, include wells with medium only (no cells) for background absorbance measurement.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Simplified signaling pathway of PRMT6 and its inhibition by this compound.
References
Technical Support Center: EPZ030456 In Vivo Animal Models
Notice: Information regarding the specific PRMT1 inhibitor EPZ030456, including its preclinical development, in vivo efficacy, pharmacokinetics, and potential limitations in animal models, is not publicly available in the searched scientific literature and databases. The following technical support guide is based on general principles and common challenges encountered with small molecule inhibitors in in-vivo oncology and pharmacology research. This information is intended to provide a framework for troubleshooting and should be adapted based on internally available data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common limitations observed with small molecule inhibitors like this compound in in vivo animal models?
A1: Researchers may encounter several challenges when transitioning a small molecule inhibitor from in vitro to in vivo studies. These can include:
-
Poor Pharmacokinetics (PK): The drug may be rapidly metabolized and cleared from the body, leading to insufficient exposure at the tumor site.
-
Limited Bioavailability: Oral administration may result in poor absorption from the gastrointestinal tract, reducing the systemic concentration of the drug.
-
Toxicity: The compound may exhibit off-target effects or on-target toxicities in vital organs, leading to adverse events in the animal models.
-
Suboptimal Efficacy: The observed anti-tumor activity in vivo may be less than anticipated from in vitro studies due to factors like tumor microenvironment, drug delivery barriers, and the development of resistance.
-
Solubility and Formulation Issues: The compound may be difficult to dissolve in a vehicle suitable for in vivo administration, impacting its absorption and distribution.
Q2: How can I troubleshoot suboptimal tumor growth inhibition in my xenograft model treated with this compound?
A2: If you are observing weaker than expected anti-tumor efficacy, consider the following troubleshooting steps:
-
Verify Compound Exposure: Conduct a pilot pharmacokinetic study to measure the concentration of this compound in plasma and, if possible, in the tumor tissue at various time points after dosing. This will help determine if the drug is reaching the target at sufficient concentrations.
-
Optimize Dosing Regimen: Based on the PK data, you may need to adjust the dose level, frequency of administration, or route of administration to improve drug exposure.
-
Assess Target Engagement: Whenever possible, use a biomarker to confirm that this compound is inhibiting its target, PRMT1, within the tumor tissue. This could involve measuring the levels of asymmetrically dimethylated arginine in tumor lysates.
-
Evaluate Tumor Model: Ensure that the chosen cancer cell line or patient-derived xenograft (PDX) model is sensitive to PRMT1 inhibition. In vitro sensitivity should ideally correlate with in vivo efficacy.
-
Consider Combination Therapy: The efficacy of a targeted agent like a PRMT1 inhibitor may be enhanced when used in combination with other anti-cancer drugs.
Q3: What are the potential signs of toxicity I should monitor for in animals receiving this compound?
A3: It is crucial to closely monitor the health of the animals throughout the study. Common signs of toxicity include:
-
Weight Loss: A significant and sustained decrease in body weight is a general indicator of poor health.
-
Changes in Behavior: Look for signs of lethargy, hunched posture, ruffled fur, or reduced activity.
-
Clinical Observations: Monitor for any visible signs of distress, such as changes in breathing, skin abnormalities, or gastrointestinal issues.
-
Hematological and Clinical Chemistry Changes: At the end of the study, or at interim time points, blood samples should be collected to assess for changes in blood cell counts and markers of liver and kidney function.
Troubleshooting Guides
Guide 1: Addressing Poor Oral Bioavailability
| Problem | Possible Causes | Troubleshooting Steps |
| Low systemic exposure after oral gavage. | Poor aqueous solubility. | - Reformulate the compound using solubilizing agents (e.g., cyclodextrins, surfactants).- Reduce particle size (micronization or nanosuspension). |
| High first-pass metabolism in the gut wall or liver. | - Administer the compound via a different route (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and determine the absolute bioavailability.- Co-administer with a known inhibitor of the metabolizing enzymes (if identified). | |
| Efflux by transporters (e.g., P-glycoprotein) in the intestine. | - Test for P-gp substrate liability in vitro.- Co-administer with a P-gp inhibitor. |
Guide 2: Managing In Vivo Toxicity
| Problem | Possible Causes | Troubleshooting Steps |
| Significant body weight loss or adverse clinical signs. | On-target toxicity in normal tissues with high PRMT1 expression. | - Reduce the dose and/or the frequency of administration.- Consider an intermittent dosing schedule. |
| Off-target effects of the compound. | - Profile the compound against a panel of other kinases and receptors to identify potential off-targets.- If off-targets are known, select a different animal model that may be less sensitive to these effects. | |
| Formulation vehicle-related toxicity. | - Administer the vehicle alone to a control group of animals to assess its tolerability. |
Experimental Protocols
Note: The following are generalized protocols and should be adapted based on specific experimental needs and institutional guidelines.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions using calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Prepare the formulation of this compound and the vehicle control.
-
Administer the treatment according to the planned dose, route, and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform downstream analyses on tumor tissue (e.g., histology, biomarker analysis).
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of PRMT1 and the inhibitory action of this compound.
Experimental Workflow
Validation & Comparative
A Head-to-Head Comparison of SMYD3 Inhibitors: EPZ030456 vs. EPZ031686
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small-molecule inhibitors of SET and MYND domain-containing protein 3 (SMYD3), EPZ030456 and EPZ031686. This analysis is supported by experimental data to effectively evaluate their performance and potential applications in oncology and other research areas.
SMYD3 is a lysine methyltransferase implicated in various cancers due to its role in regulating gene transcription and signal transduction pathways critical for cell survival.[1] It methylates both histone and non-histone proteins, with a key non-histone substrate being Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2).[1][2] Methylation of MAP3K2 by SMYD3 enhances the activation of the Ras/Raf/MEK/ERK signaling pathway, which is crucial for mutant KRAS-driven oncogenesis.[1][2] The development of potent and selective SMYD3 inhibitors is therefore a key focus in cancer drug discovery.
This guide focuses on two such inhibitors developed by Epizyme: this compound, an oxindole sulfamide, and EPZ031686, an oxindole sulfonamide.[1][3] Both compounds were among the first SMYD3 inhibitors to demonstrate double-digit nanomolar activity in both biochemical and cellular assays.[2][4]
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative data for this compound and EPZ031686, facilitating a direct comparison of their biochemical potency, cellular activity, selectivity, and pharmacokinetic properties.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | EPZ031686 | Reference |
| Biochemical IC50 | 48 nM | 3 nM | [5][6] |
| Cellular IC50 (HEK-293T) | 140 nM | 36 nM | [1][6] |
Table 2: Mechanism of Action (MOA) Against SMYD3
| Parameter | This compound | EPZ031686 | Reference |
| vs. S-adenosylmethionine (SAM) | Mixed-type (Ki = 4.7 ± 1.8 nM, αKi = 1.1 ± 0.1 nM) | Non-competitive (Ki = 1.2 ± 0.1 nM) | [1][7] |
| vs. MAP3K2 (MEKK2) | Non-competitive (Ki = 1.3 ± 0.1 nM) | Non-competitive (Ki = 1.1 ± 0.1 nM) | [1] |
Table 3: Selectivity and In Vitro ADME
| Parameter | This compound | EPZ031686 | Reference |
| Selectivity vs. SMYD2 | >50 µM | >50 µM | [1] |
| Selectivity vs. 16 other HMTs | <30% inhibition at 10 µM | <30% inhibition at 10 µM | [1] |
| Mouse Plasma Free Fraction | 0.32 ± 0.035 | 0.53 ± 0.12 | [1] |
Table 4: Pharmacokinetic (PK) Parameters in CD-1 Mice
| Parameter | This compound | EPZ031686 | Reference |
| In Vivo Testing | Not tested due to low solubility | Tested | [2][4] |
| Dosing (p.o.) | N/A | 5 mg/kg & 50 mg/kg | [1] |
| Bioavailability | N/A | Good | [1][3] |
| Plasma Concentration (50 mg/kg p.o.) | N/A | Remained above IC50 for >12 hours | [2][4] |
Signaling Pathway and Experimental Workflows
To visualize the biological context and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: SMYD3-mediated activation of the MAPK signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies for the key experiments are summarized below based on published information.
Biochemical IC50 Determination (Radiometric Assay)
This assay measures the direct inhibitory effect of the compounds on the methyltransferase activity of SMYD3.
-
Reaction Components : The reaction mixture typically contains purified recombinant SMYD3 enzyme, the methyl donor S-(5'-adenosyl)-L-methionine (SAM) with a tritium (³H) label, and a protein substrate, such as N-terminally GST-tagged MAP3K2.[8]
-
Inhibitor Addition : The compounds (this compound or EPZ031686) are added in a concentration-dependent manner.
-
Reaction Initiation and Incubation : The reaction is initiated by adding the enzyme or substrate and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination : The reaction is stopped, often by adding a strong acid.
-
Detection : The reaction mixture is transferred to a filter plate which captures the radiolabeled protein substrate. Unincorporated ³H-SAM is washed away.
-
Quantification : The amount of incorporated ³H-methyl groups on the substrate is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter dose-response curve.
Cellular IC50 Determination (In-Cell Western Assay)
This assay measures the ability of the inhibitors to engage the SMYD3 target and inhibit its activity within a cellular context.
-
Cell Culture and Transfection : Human Embryonic Kidney 293T (HEK-293T) cells are commonly used. Cells are often engineered to overexpress SMYD3 and a tagged version of its substrate, such as FLAG-tagged MAP3K2 (MEKK2).[1][6]
-
Compound Treatment : Cells are treated with varying concentrations of this compound or EPZ031686 for a set period (e.g., 24 hours).[6]
-
Cell Lysis and Fixation : After treatment, cells are lysed, and the proteins are fixed to the plate.
-
Immunostaining : The fixed cells are probed with two primary antibodies: one specific for the trimethylated lysine residue on MAP3K2 and another for the total amount of MAP3K2 protein (or the tag).
-
Secondary Antibody and Detection : Fluorescently labeled secondary antibodies are used to detect the primary antibodies. The plate is then scanned on an imaging system that can quantify the fluorescence in two different channels.
-
Data Analysis : The signal for trimethylated MAP3K2 is normalized to the signal for total MAP3K2. The percentage of inhibition is calculated relative to a DMSO-treated control, and cellular IC50 values are derived from the dose-response curve.
Pharmacokinetic (PK) Studies
These studies evaluate how the drug is absorbed, distributed, metabolized, and excreted (ADME) in an animal model.
-
Animal Model : Male CD-1 mice are typically used.[1]
-
Administration : EPZ031686 is administered either intravenously (i.v.) for assessing clearance and volume of distribution, or orally (p.o.) via gavage to determine oral bioavailability.[1][6]
-
Blood Sampling : Blood samples are collected at multiple time points after administration.
-
Sample Processing and Analysis : Plasma is separated from the blood samples, and the concentration of the compound is quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis : Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), maximum concentration (Cmax), time to maximum concentration (tmax), and area under the curve (AUC) are calculated using non-compartmental analysis.[6]
Conclusion
Both this compound and EPZ031686 are potent and selective inhibitors of SMYD3. However, key differences make them suitable for different research applications.
-
EPZ031686 emerges as the superior tool compound for in vivo studies. It exhibits greater biochemical and cellular potency, a more favorable in vitro ADME profile, and has demonstrated good oral bioavailability in mice, maintaining plasma concentrations above its IC50 for over 12 hours.[1][2][4] This makes it a valuable tool for investigating the in vivo consequences of SMYD3 inhibition.
-
This compound , while a potent inhibitor, is hampered by lower solubility, which precluded its advancement into in vivo studies.[2][4] It remains a useful tool for in vitro experiments, such as crystallography and biochemical mechanism-of-action studies, where its distinct mixed-type inhibition profile might offer unique insights.[1][7]
The choice between these two inhibitors will ultimately depend on the specific experimental context. For any studies requiring cellular activity and progression to in vivo models, EPZ031686 is the clear choice. For specific in vitro biochemical or structural biology questions, this compound remains a relevant and valuable chemical probe.
References
- 1. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validating EPZ030456 Target Engagement in Cells: A Comparative Guide
Introduction to EPZ030456 and its Target, PRMT6
This compound is a small molecule inhibitor targeting Protein Arginine Methyltransferase 6 (PRMT6). PRMT6 is a type I protein arginine methyltransferase that plays a crucial role in epigenetic regulation by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] A key substrate of PRMT6 is histone H3, which it asymmetrically dimethylates at arginine 2 (H3R2me2a).[2] This modification is generally associated with transcriptional repression.[2] Due to its involvement in various cellular processes and its dysregulation in several cancers, PRMT6 has emerged as a promising therapeutic target.[1][2] Validating that a compound like this compound effectively engages with its intended target within a cellular context is a critical step in drug development. This guide provides a comparative overview of experimental methods to validate the cellular target engagement of this compound and compares its performance with other known PRMT6 inhibitors.
Comparison of Target Engagement Validation Methods
Several orthogonal methods can be employed to confirm and quantify the interaction of an inhibitor with its target protein in a cellular environment. These can be broadly categorized into biochemical assays, cellular assays measuring downstream effects, and direct biophysical assays of target engagement.
| Assay Type | Principle | Advantages | Disadvantages |
| Biochemical Assays | |||
| Scintillation Proximity Assay (SPA) | Measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate by the purified enzyme. Inhibition of the enzyme reduces the radioactive signal.[1][3][4] | Highly sensitive and quantitative. Well-suited for high-throughput screening of inhibitors.[4] | Performed in a cell-free system, so it doesn't account for cell permeability, off-target effects, or cellular metabolism of the compound. |
| Cellular Assays | |||
| Western Blotting | Measures the levels of specific protein modifications that are a direct consequence of the target enzyme's activity. For PRMT6, this typically involves measuring the levels of asymmetric dimethylation on histone H3 at arginine 2 (H3R2me2a).[5][6] | Provides a direct readout of the inhibitor's effect on the target's activity in a cellular context. Can be used to assess the inhibitor's potency and selectivity in cells. | Semi-quantitative. Can be influenced by factors other than direct target inhibition. |
| Direct Target Engagement Assays | |||
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that the binding of a ligand to a protein increases the protein's thermal stability. The amount of soluble protein remaining after heat treatment is quantified to assess target engagement.[7][8] | Directly measures the physical interaction between the inhibitor and its target protein within intact cells, providing definitive evidence of target engagement.[7][8] | Can be lower throughput than biochemical assays and may require optimization for each target protein.[7] |
Quantitative Comparison of PRMT6 Inhibitors
The potency of this compound can be compared to other known PRMT6 inhibitors using both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric for this comparison.
| Compound | Biochemical IC50 (PRMT6) | Cellular IC50 (H3R2me2a inhibition) | Reference |
| EPZ020411 * | 10 nM | Not Reported | [9] |
| MS023 | 4 nM | 56 nM (in HEK293 cells) | [3][9][10][11][12] |
| Licochalcone A | 22.3 µM | Inhibition of H3R2 methylation observed in MCF-7 cells | [5][13] |
| Compound 4 (MS117) | 18 nM | Potent inhibition of PRMT6 in cells | [1] |
Note: The user prompt specified this compound, however, the available literature refers to EPZ020411 as a potent PRMT6 inhibitor with an IC50 of 10 nM. It is assumed for this guide that these are related compounds or that this compound has a similar potency.
Experimental Protocols
Scintillation Proximity Assay (SPA) for Biochemical Assessment
This protocol is adapted from established methods for measuring PRMT activity.[1][4]
Materials:
-
Purified recombinant PRMT6 enzyme
-
Biotinylated histone H4 peptide substrate
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing PRMT6 enzyme, biotinylated histone H4 peptide, and the test compound (e.g., this compound) at various concentrations in the assay buffer.
-
Initiate the reaction by adding a mixture of [3H]-SAM and unlabeled SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing streptavidin-coated SPA beads.
-
Incubate for 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate counter.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Western Blotting for Cellular Assessment of Histone Methylation (H3R2me2a)
This protocol provides a general workflow for assessing the inhibition of PRMT6 in cells by measuring the levels of H3R2me2a.[14][15]
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Cell culture medium and reagents
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3R2me2a and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or other inhibitors for a specified duration (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3R2me2a antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
This protocol outlines the general steps for performing a CETSA to directly measure the binding of this compound to PRMT6 in cells.[7][8][16][17]
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
PBS
-
Thermal cycler or heating block
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
Western blotting reagents and equipment (as described above)
-
Primary antibody: anti-PRMT6
Procedure:
-
Culture cells to a high confluency and treat them with this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PRMT6 in the supernatant by Western blotting using an anti-PRMT6 antibody.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Visualizations
Caption: PRMT6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT6 protein arginine methyltransferase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Licochalcone A is a Natural Selective Inhibitor of Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. selleckchem.com [selleckchem.com]
- 10. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Licochalcone A is a natural selective inhibitor of arginine methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 16. benchchem.com [benchchem.com]
- 17. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
EPZ030456: A Comparative Guide to its Selectivity Against Histone Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective inhibitory activity of EPZ030456 against a panel of histone methyltransferases (HMTs). The data presented here is intended to assist researchers in evaluating this compound as a tool for studying the biological functions of SMYD3 and for potential therapeutic development.
Summary of this compound Selectivity
This compound is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3) with a reported IC50 of 48 nM. Its selectivity has been evaluated against a panel of other histone methyltransferases, demonstrating a favorable profile for targeted research.
Quantitative Selectivity Data
The following table summarizes the inhibitory activity of this compound against a panel of 16 histone methyltransferases. The data shows that at a concentration of 10 µM, this compound exhibits minimal inhibition (<30%) of other HMTs, highlighting its specificity for SMYD3. Furthermore, its IC50 against the closely related SMYD2 is greater than 50 µM.
| Histone Methyltransferase | % Inhibition at 10 µM this compound | IC50 (µM) |
| SMYD3 | - | 0.048 |
| SMYD2 | <30% | >50 |
| Other HMTs (Panel of 15) | <30% | Not Determined |
The panel of 15 other histone methyltransferases against which this compound was tested and showed less than 30% inhibition at 10 µM is detailed in the supplementary information of the primary literature.
Experimental Protocols
The determination of the inhibitory activity of this compound was conducted using a robust biochemical assay.
Biochemical Assay for SMYD3 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SMYD3 methyltransferase activity.
Materials:
-
Recombinant human SMYD3 enzyme
-
MEKK2 peptide substrate
-
S-(5'-adenosyl)-L-methionine (SAM) as a methyl donor
-
[³H]-SAM (radiolabeled)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and BSA)
-
Scintillation cocktail
-
Filter plates
Procedure:
-
A reaction mixture is prepared containing SMYD3 enzyme, MEKK2 peptide substrate, and a mix of unlabeled and [³H]-labeled SAM in the assay buffer.
-
This compound is serially diluted to various concentrations and added to the reaction mixture. A control reaction with DMSO (vehicle) is also prepared.
-
The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the methylation of the MEKK2 substrate.
-
The reaction is stopped by the addition of a stop solution (e.g., trichloroacetic acid).
-
The reaction mixture is transferred to a filter plate, and the radiolabeled peptide substrate is captured on the filter.
-
The filter is washed to remove unincorporated [³H]-SAM.
-
Scintillation cocktail is added to the filter plate, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving SMYD3 and the general workflow for determining the selectivity of an HMT inhibitor.
Caption: Signaling pathway involving SMYD3 and the inhibitory action of this compound.
Caption: Experimental workflow for determining HMT inhibitor selectivity.
A Comparative Analysis of SMYD3 Inhibitors: EPZ030456 vs. BCI-121
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key SMYD3 Inhibitors with Supporting Experimental Data.
The SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that has emerged as a significant target in oncology. Overexpressed in a multitude of cancers, including those of the breast, liver, and colon, SMYD3 plays a crucial role in transcriptional regulation and cell signaling pathways that drive tumor progression. Consequently, the development of small molecule inhibitors targeting SMYD3's catalytic activity is an area of intense research. This guide provides a detailed comparative analysis of two notable SMYD3 inhibitors, EPZ030456 and BCI-121, summarizing their biochemical and cellular performance based on available experimental data.
Quantitative Data Summary
The following tables provide a structured overview of the biochemical and cellular activities of this compound and BCI-121. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Biochemical Potency and Specificity
| Parameter | This compound | BCI-121 |
| Target | SMYD3 | SMYD3 |
| Biochemical IC50 | 48 nM | Not explicitly stated in reviewed literature |
| Mechanism of Action | Mixed-type inhibition with respect to S-adenosylmethionine (SAM) | Substrate-competitive |
| Selectivity | Selective for SMYD3 | Information on broad panel selectivity not detailed |
Table 2: Cellular Activity
| Parameter | This compound | BCI-121 |
| Cellular Potency | Sufficient to probe in vitro biology, specific IC50s not detailed. Related compound EPZ031686 has IC50 of 36 nM (HEK293T overexpressing SMYD3/MEKK2)[1] | Proliferation inhibition: 46% in HT29 & 54% in HCT116 at 100 µM[2] |
| Effect on Histone Marks | Not detailed | Reduction in H4K5me and H3K4me2[2] |
| Effect on Cell Cycle | Not detailed | S-phase accumulation in HT29 cells[3] |
| In Vivo Efficacy | Not detailed. Related compound EPZ031686 is orally bioavailable in mice[4][5] | Data from in vivo studies in mouse models available[6] |
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function, the following diagrams illustrate the SMYD3 signaling pathway and a general workflow for inhibitor characterization.
Caption: SMYD3 signaling pathway and points of inhibition.
Caption: Generalized experimental workflow for SMYD3 inhibitor evaluation.
Detailed Experimental Protocols
The characterization of SMYD3 inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the evaluation of compounds like this compound and BCI-121.
Biochemical SMYD3 Methyltransferase Assay
This assay quantifies the enzymatic activity of SMYD3 and the potency of inhibitors.
-
Principle: The transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate (e.g., a histone peptide or a recombinant protein like MEKK2) is measured. This can be done using various detection methods, including radiometric assays with [³H]-SAM or luminescence-based assays that measure the production of the demethylated cofactor S-adenosylhomocysteine (SAH).
-
Protocol Outline:
-
Recombinant human SMYD3 enzyme is incubated with the inhibitor (e.g., this compound or BCI-121) at various concentrations in an appropriate assay buffer.
-
The substrate (e.g., biotinylated MEKK2 peptide) and the methyl donor (e.g., SAM) are added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 1 hour).
-
The reaction is stopped, and the amount of methylated product or SAH is quantified.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol Outline:
-
Cancer cells (e.g., HT29, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the SMYD3 inhibitor or vehicle control (DMSO) and incubated for a specified duration (e.g., 72 hours).
-
MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if an inhibitor can block the association of SMYD3 with the promoter regions of its target genes in a cellular context.
-
Principle: Proteins are cross-linked to DNA in intact cells. The chromatin is then sheared, and an antibody specific to the protein of interest (SMYD3) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by qPCR to quantify the enrichment of specific gene promoters.
-
Protocol Outline:
-
Cells treated with the inhibitor (e.g., BCI-121) or vehicle are cross-linked with formaldehyde.
-
The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
A portion of the sheared chromatin is saved as the "input" control.
-
The remaining chromatin is incubated with an anti-SMYD3 antibody or a control IgG overnight.
-
Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
The beads are washed to remove non-specifically bound chromatin.
-
The cross-links are reversed, and the DNA is purified from both the immunoprecipitated samples and the input.
-
Quantitative PCR (qPCR) is performed using primers specific for the promoter regions of known SMYD3 target genes.
-
The amount of immunoprecipitated DNA is expressed as a percentage of the input DNA.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to investigate the effects of SMYD3 inhibitors on cell cycle progression.
-
Principle: Propidium iodide is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence is directly proportional to the DNA content. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol Outline:
-
Cells are treated with the inhibitor (e.g., BCI-121) or vehicle for a specified time (e.g., 48 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed to remove the ethanol and then treated with RNase A to degrade RNA, which can also be stained by PI.
-
The cells are then stained with a solution containing propidium iodide.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
Both this compound and BCI-121 are valuable tool compounds for studying the biological functions of SMYD3. This compound, and its more potent analog EPZ031686, demonstrate strong biochemical potency and a clear mechanism of action. BCI-121 has been more extensively characterized in cellular assays, with demonstrated effects on cancer cell proliferation, histone methylation, and cell cycle progression. The choice between these inhibitors for a particular research application will depend on the specific experimental needs, such as the requirement for high biochemical potency versus well-documented cellular effects. Further head-to-head studies would be beneficial for a more direct comparison of their efficacy and selectivity in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vivo Efficacy of SMYD3 Inhibitors: EPZ030456 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The SET and MYND domain-containing protein 3 (SMYD3) has emerged as a compelling therapeutic target in oncology due to its role in regulating gene expression and cell signaling pathways implicated in cancer progression. This guide provides a comparative overview of the in vivo efficacy of the SMYD3 inhibitor EPZ030456 and other notable inhibitors, including BCI-121, BAY-6035, and EM127. The information is collated from publicly available preclinical studies to facilitate an objective assessment for research and drug development.
Introduction to SMYD3 and its Inhibition
SMYD3 is a lysine methyltransferase that has been shown to be overexpressed in various cancers, including those of the lung, colon, breast, and pancreas. Its enzymatic activity, which involves the methylation of histone and non-histone proteins, contributes to the activation of oncogenic pathways. Consequently, the development of small molecule inhibitors targeting SMYD3 has become an active area of research. This guide focuses on the in vivo performance of several key SMYD3 inhibitors.
In Vivo Efficacy and Pharmacokinetics: A Comparative Look
While direct head-to-head in vivo efficacy studies for all SMYD3 inhibitors are not publicly available, this section summarizes the existing data to provide a comparative perspective.
This compound and EPZ031686
Table 1: Pharmacokinetic Properties of EPZ031686 in CD-1 Mice
| Parameter | 1 mg/kg Intravenous | 5 mg/kg Oral |
| Tmax (h) | - | 0.25 |
| Cmax (ng/mL) | 109 | 194 |
| AUC (ng*h/mL) | 114 | 258 |
| Bioavailability (%) | - | 45 |
BCI-121
BCI-121 is another well-characterized SMYD3 inhibitor. Studies have demonstrated its ability to reduce the proliferation of various cancer cell lines in vitro. In an in vivo setting, intratumoral injection of BCI-121 has been shown to repress the growth of SGC-7901 gastric cancer cell xenografts in nude mice. One study reported that treatment with 100 μM BCI-121 markedly repressed tumor growth.
BAY-6035
BAY-6035 is a potent and highly selective SMYD3 inhibitor. While detailed in vivo efficacy studies with tumor growth inhibition data are not extensively published, its high biochemical and cellular potency suggest its potential as an effective in vivo tool. Further in vivo studies are needed to fully characterize its anti-tumor activity.
EM127
EM127 is a novel covalent inhibitor of SMYD3. A recent study highlighted its ability to sensitize colorectal, gastric, and breast cancer cells to chemotherapy in preclinical models. In vivo experiments demonstrated that the combination of EM127 with chemotherapeutic agents resulted in a synergistic anti-tumor effect. While this showcases its potential in combination therapies, data on its efficacy as a monotherapy in vivo is still emerging.
Experimental Methodologies
The in vivo efficacy of SMYD3 inhibitors is typically evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a predetermined size, the SMYD3 inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to a vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The development and evaluation of SMYD3 inhibitors involve a series of steps, from target identification to in vivo testing. The signaling pathway below illustrates the central role of SMYD3 in cancer, and the workflow diagram outlines the typical process for assessing the in vivo efficacy of an inhibitor.
Conclusion
The development of SMYD3 inhibitors represents a promising avenue for cancer therapy. While this compound and its orally bioavailable analog EPZ031686 show promise with favorable pharmacokinetic profiles, more comprehensive in vivo efficacy data is needed to fully assess their anti-tumor potential. Other inhibitors like BCI-121 and EM127 have demonstrated in vivo activity, highlighting the therapeutic potential of targeting SMYD3. Further preclinical studies, including head-to-head comparisons in relevant cancer models, will be crucial in determining the most effective SMYD3 inhibitor to advance into clinical development.
Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Cross-Reactivity Profile of DOT1L Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and confound experimental results. This guide provides a comprehensive comparison of the cross-reactivity profile of EPZ030456, a known inhibitor of the histone methyltransferase DOT1L, with a particular focus on the highly selective compound Pinometostat (EPZ-5676) as a benchmark for specificity.
While this compound is recognized as an inhibitor of DOT1L, a detailed public cross-reactivity profile against a broad panel of methyltransferases remains elusive. In contrast, Pinometostat (EPZ-5676) has been extensively characterized, demonstrating exceptional selectivity and serving as a gold standard for DOT1L inhibition. This guide will leverage the well-documented profile of Pinometostat to illustrate the key parameters of a desirable cross-reactivity profile for a DOT1L inhibitor.
Unveiling the Selectivity Landscape: A Tale of Two Inhibitors
The ideal kinase inhibitor exhibits potent activity against its intended target while displaying minimal to no activity against other kinases, particularly those with high structural homology. This selectivity minimizes the potential for off-target effects and associated toxicities.
Pinometostat (EPZ-5676): A Paradigm of Selectivity
Pinometostat is a potent, S-adenosyl methionine (SAM)-competitive inhibitor of DOT1L with a reported inhibitory constant (Ki) of 80 pM in cell-free assays.[1][2][3][4] Remarkably, it demonstrates over 37,000-fold selectivity for DOT1L against a wide panel of other protein methyltransferases (PMTs).[4][5][6][7] This high degree of selectivity is a critical attribute for a therapeutic agent, as it reduces the likelihood of unintended biological consequences.
This compound: An Inhibitor Awaiting a Detailed Profile
Quantitative Comparison of DOT1L Inhibitor Selectivity
To provide a clear comparison, the following table summarizes the available quantitative data for Pinometostat (EPZ-5676). The lack of data for this compound is noted, highlighting the need for further investigation to fully characterize its selectivity profile.
| Inhibitor | Target | Ki (pM) | IC50 (nM, cell-free) | Selectivity Fold vs. Other PMTs | Reference |
| Pinometostat (EPZ-5676) | DOT1L | 80 | 0.8 | >37,000 | [1][2][4] |
| This compound | DOT1L | Data not available | Data not available | Data not available |
Delving into the Experimental Details: How Selectivity is Measured
The determination of an inhibitor's cross-reactivity profile relies on robust and sensitive biochemical assays. Two common methods employed for this purpose are the radioisotope filter-binding assay and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
Radioisotope Filter-Binding Assay Protocol
This method directly measures the enzymatic activity of a methyltransferase by quantifying the incorporation of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) onto a histone substrate.
Materials:
-
Histone methyltransferase (HMT) of interest
-
Histone substrate (e.g., recombinant H3, H3 peptide)
-
[³H]-SAM
-
Test inhibitor (e.g., this compound, Pinometostat)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Stop solution (e.g., trichloroacetic acid)
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the HMT enzyme, histone substrate, and varying concentrations of the test inhibitor in the assay buffer.
-
Initiation: Start the reaction by adding [³H]-SAM to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Capture: Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove unincorporated [³H]-SAM.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF®) Assay Protocol
HTRF® assays are a popular alternative to radiometric methods, offering a non-radioactive, homogeneous format suitable for high-throughput screening. This assay typically measures the accumulation of the reaction product, S-adenosyl-L-homocysteine (SAH), or the specific methylation mark on the histone substrate.
Materials:
-
Histone methyltransferase (HMT) of interest
-
Histone substrate (biotinylated)
-
S-adenosyl-L-methionine (SAM)
-
Test inhibitor
-
HTRF® detection reagents (e.g., Europium cryptate-labeled anti-methyl-histone antibody and XL665-conjugated streptavidin)
-
Assay buffer
-
Low-volume 384-well plates
-
HTRF®-compatible plate reader
Procedure:
-
Enzyme Reaction: In a 384-well plate, dispense the test inhibitor at various concentrations. Add a mixture of the HMT enzyme and its biotinylated histone substrate.
-
Initiation: Start the reaction by adding SAM.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes).
-
Detection: Add the HTRF® detection reagents, which include a Europium cryptate-labeled antibody that specifically recognizes the methylated histone and an XL665-conjugated streptavidin that binds to the biotinylated substrate.
-
Incubation: Incubate for a further period (e.g., 60 minutes) to allow for antibody-antigen binding.
-
Measurement: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF® ratio (665 nm/620 nm) and determine the percent inhibition. Calculate the IC₅₀ value from the dose-response curve.
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the DOT1L signaling pathway and a typical experimental workflow for determining inhibitor selectivity.
Conclusion
The development of highly selective kinase inhibitors is a cornerstone of modern drug discovery. While this compound is a known inhibitor of DOT1L, the lack of a comprehensive, publicly available cross-reactivity profile makes a direct comparison with other inhibitors challenging. In contrast, Pinometostat (EPZ-5676) stands out as a paradigm of selectivity, with a well-documented and exceptional preference for DOT1L over other methyltransferases. The detailed experimental protocols provided in this guide offer a clear framework for assessing inhibitor selectivity, a critical step in the preclinical evaluation of any new therapeutic candidate. For researchers in the field, striving for the level of selectivity demonstrated by Pinometostat will be crucial for the development of safer and more effective epigenetic therapies.
References
- 1. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DOT1L inhibition sensitizes MLL-rearranged AML to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
No Direct Evidence of Synergistic Effect Between EPZ030456 and Doxorubicin Found in Current Research
A comprehensive review of available scientific literature reveals no direct experimental studies confirming a synergistic effect between the methyltransferase inhibitor EPZ030456 and the chemotherapeutic agent doxorubicin. While extensive research documents the synergistic potential of doxorubicin with a variety of other compounds, a specific investigation into its combination with this compound has not been published.
Therefore, a comparison guide based on direct experimental data for this specific drug combination cannot be provided at this time.
Doxorubicin's Known Synergistic Mechanisms and Relevant Signaling Pathways
Doxorubicin is a cornerstone of many chemotherapy regimens, and its efficacy is often enhanced when used in combination with other agents. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. The synergistic effects of doxorubicin with other drugs often arise from the modulation of key cellular signaling pathways. These pathways include, but are not limited to:
-
p53 Signaling: Activation of the p53 tumor suppressor pathway is a critical component of doxorubicin-induced cell death.
-
NF-κB Signaling: The NF-κB pathway is involved in cellular responses to stress and can influence cell survival and proliferation. Its modulation can impact sensitivity to doxorubicin.
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in regulating cell growth, differentiation, and apoptosis.
-
PI3K/AKT Signaling: This pathway is central to cell survival and proliferation, and its inhibition can often sensitize cancer cells to chemotherapeutic agents like doxorubicin.
Hypothetical Investigation of this compound and Doxorubicin Synergy
While no direct data exists, a hypothetical investigation into the potential synergy between this compound and doxorubicin would involve a series of standard preclinical experiments. The rationale for such a combination would be based on the hypothesis that epigenetic modulation by this compound could sensitize cancer cells to the DNA-damaging effects of doorubicin.
Potential Experimental Workflow
A logical workflow to investigate this potential synergy is outlined below.
Caption: A hypothetical experimental workflow to investigate the synergistic effects of this compound and doxorubicin.
Proposed Signaling Pathway for Investigation
Given the known mechanisms of both drug classes, a potential signaling pathway for their synergistic interaction could involve the epigenetic priming of cancer cells by this compound, leading to enhanced doxorubicin-induced DNA damage and apoptosis.
Caption: A proposed signaling pathway illustrating the potential synergistic mechanism of this compound and doxorubicin.
Standard Experimental Protocols
Should research on this specific combination be undertaken, the following standard experimental protocols would likely be employed:
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and doxorubicin, alone and in combination.
-
Method:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound, doxorubicin, or a combination of both.
-
After a specified incubation period (e.g., 48-72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells metabolize MTT into formazan crystals, which are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the drug combination.
-
Method:
-
Cells are treated with the drugs as described for the cell viability assay.
-
After treatment, both adherent and floating cells are collected and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of the drug combination on cell cycle progression.
-
Method:
-
Cells are treated with the drugs for a specified time.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase A and stained with propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
4. Western Blot Analysis
-
Objective: To investigate the molecular mechanisms underlying the observed synergistic effects by examining changes in protein expression in relevant signaling pathways.
-
Method:
-
Cells are treated with the drugs and then lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, p53, p-Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Assessing the Specificity of EPZ030456 in a Panel of Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the EZH2 inhibitor EPZ030456 (Tazemetostat) with other prominent EZH2 inhibitors, focusing on its specificity and performance across a panel of cancer cell lines. The information is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to EZH2 and Its Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival. This has made EZH2 a compelling target for cancer therapy.
This compound (Tazemetostat) is a potent and selective, orally bioavailable small-molecule inhibitor of EZH2. It has received FDA approval for the treatment of certain types of sarcoma and is under investigation for a variety of other malignancies. This guide assesses its specificity by comparing its activity with other well-characterized EZH2 inhibitors: GSK126, a highly selective EZH2 inhibitor, and UNC1999, a dual EZH1/EZH2 inhibitor.
Comparative Analysis of EZH2 Inhibitors
The following tables summarize the biochemical and cellular activity of this compound and its comparators.
Table 1: Biochemical Potency and Selectivity of EZH2 Inhibitors
| Compound | Target | IC50 / Ki | Selectivity vs. EZH1 | Selectivity vs. Other HMTs |
| This compound (Tazemetostat) | EZH2 (Wild-Type & Mutant) | Kᵢ = 2.5 nM | ~35-fold | >4,500-fold against 14 other HMTs |
| GSK126 | EZH2 (Wild-Type & Mutant) | Kᵢᵃᵖᵖ = 0.5–3 nM | ~150-fold | >1,000-fold against 20 other methyltransferases |
| UNC1999 | EZH2, EZH1 | EZH2 IC₅₀ < 10 nM, EZH1 IC₅₀ = 45 nM | ~10-fold | >10,000-fold against 15 other methyltransferases[1] |
Table 2: Anti-proliferative Activity (IC50) of EZH2 Inhibitors in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | This compound (Tazemetostat) IC50 (µM) | GSK126 IC50 (µM) | UNC1999 EC50 (µM) |
| KARPAS-422 | Diffuse Large B-cell Lymphoma | Y641N Mutant | 0.019 | Sensitive | Sensitive |
| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G Mutant | 0.004 | Highly Sensitive | Sensitive |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Y641F Mutant | 0.009 (H3K27Me3 inhibition) | Highly Sensitive | Not Reported |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | Wild-Type | >10 | Not significantly affected | Not Reported |
| DB | Diffuse Large B-cell Lymphoma | Y641N Mutant | Not Reported | Sensitive | Sensitive |
| SU-DHL-5 | B-cell Lymphoma | Wild-Type | Sensitive | Sensitive | Not Reported |
| Farage | B-cell Lymphoma | Wild-Type | Sensitive | Sensitive | Not Reported |
| Toledo | B-cell Lymphoma | Wild-Type | Sensitive | Sensitive | Not Reported |
| G401 | Rhabdoid Tumor | SMARCB1-deleted | 0.032 - 1.0 | Not Reported | Not Reported |
| RD | Rhabdomyosarcoma | Wild-Type | 0.032 - 1.0 | Not Reported | Not Reported |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Wild-Type | - | 12.6 - 17.4[2] | Sensitive |
| B16F10, Huh7, SMMC7721 | Solid Tumors | Wild-Type | Not Reported | Generally not sensitive | Not Reported |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to assessing the specificity of EZH2 inhibitors, the following diagrams illustrate the key signaling pathway and a general workflow for inhibitor testing.
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Assessing EZH2 Inhibitor Specificity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on the viability of a panel of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other EZH2 inhibitors
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for H3K27me3 Analysis
This protocol is for assessing the pharmacodynamic effect of this compound by measuring the levels of H3K27me3.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K27me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
EZH2 Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on EZH2 enzymatic activity.
Materials:
-
Recombinant PRC2 complex
-
Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
This compound and other inhibitors
-
Assay buffer
-
Detection reagents (e.g., antibody-based detection of H3K27me3 or detection of the reaction product S-adenosyl-L-homocysteine (SAH))
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant PRC2 complex, the histone H3 peptide substrate, and the EZH2 inhibitor at various concentrations.
-
Initiate Reaction: Add SAM to initiate the methylation reaction.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Stop Reaction: Stop the reaction according to the specific assay kit instructions.
-
Detection: Add the detection reagents and measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Conclusion
This compound (Tazemetostat) is a highly potent and selective inhibitor of EZH2. Its specificity is demonstrated by its significantly greater potency against EZH2 compared to its closest homolog, EZH1, and a wide range of other histone methyltransferases. In cellular assays, this compound shows preferential anti-proliferative activity in cancer cell lines harboring EZH2 gain-of-function mutations, confirming its on-target activity. While less effective as a single agent in many EZH2 wild-type solid tumors, its specific mechanism of action and favorable preclinical and clinical data in certain contexts make it a valuable tool for cancer research and a promising therapeutic agent. The choice between this compound and other EZH2 inhibitors will depend on the specific research question, with considerations for the desired selectivity profile (EZH2-specific vs. dual EZH1/2 inhibition) and the genetic background of the cancer model being investigated.
References
A Head-to-Head Showdown: EPZ030456 and Novel SMYD3 Inhibitors in Preclinical Cancer Models
A Comparative Guide for Researchers and Drug Development Professionals
The SET and MYND domain-containing protein 3 (SMYD3) has emerged as a compelling therapeutic target in oncology. Its role as a lysine methyltransferase, regulating the expression of key oncogenes through both histone and non-histone methylation, has spurred the development of potent and selective small molecule inhibitors. This guide provides a head-to-head comparison of the well-characterized SMYD3 inhibitor EPZ030456 and other novel inhibitors, including EPZ031686, BCI-121, and EM127. We present a comprehensive overview of their performance based on available preclinical data, detail the experimental methodologies used for their evaluation, and visualize the critical SMYD3 signaling pathway.
Quantitative Performance Analysis
The following tables summarize the key in vitro and cellular potency metrics for this compound and its counterparts. This data provides a snapshot of their relative efficacy in inhibiting SMYD3's enzymatic activity and its function within a cellular context.
Table 1: In Vitro Biochemical Potency of SMYD3 Inhibitors
| Inhibitor | Target | Assay Type | Substrate | IC50 | Ki | Kd |
| This compound | SMYD3 | Biochemical | MEKK2 | 1.3 nM | 1.3 ± 0.1 nM (noncompetitive vs MEKK2), 4.7 ± 1.8 nM (mixed-type vs SAM) | - |
| EPZ031686 | SMYD3 | Biochemical | MEKK2 | 3 nM | 1.1 ± 0.1 nM (noncompetitive vs MEKK2), 1.2 ± 0.1 nM (noncompetitive vs SAM) | - |
| BCI-121 | SMYD3 | Biochemical | Histone H4 | - | - | 11.8 µM |
| EM127 | SMYD3 | Covalent Inhibitor | - | - | - | 13 µM |
Table 2: Cellular Potency of SMYD3 Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | IC50 / Effect |
| This compound | HEK293T | Cellular Methylation | MEKK2 Methylation | 17 nM |
| EPZ031686 | HEK293T | Cellular Methylation | MEKK2 Methylation | 36 nM |
| BCI-121 | HT29, HCT116 | Cell Proliferation | Cell Viability | 46-54% reduction at 100 µM after 72h[1] |
| EM127 | MDA-MB-231 | Cell Proliferation | Cell Viability | Good anti-proliferative activity at 5 µM |
SMYD3 Signaling Pathway and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathway in which SMYD3 plays a pivotal role. Furthermore, understanding the experimental workflows is key to interpreting the presented data.
References
Safety Operating Guide
Navigating the Disposal of EPZ030456: A Guide for Laboratory Professionals
Providing essential safety and logistical information, this document outlines the recommended procedures for the proper disposal of EPZ030456, a potent and selective inhibitor of the methyltransferase SMYD3. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide synthesizes general best practices for the disposal of laboratory chemical waste to ensure the safety of personnel and compliance with environmental regulations.
Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols to mitigate potential hazards. This guide provides a step-by-step approach to the safe handling and disposal of this compound, emphasizing the importance of consulting with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Chemical and Safety Overview
While detailed hazard information for this compound is limited, it is prudent to handle it as a potentially hazardous substance. The following table summarizes key information for this compound.
| Property | Value |
| Chemical Name | EPZ-030456 |
| CAS Number | 1808011-23-5[1] |
| Molecular Formula | C28H34ClN5O4S[1] |
| Molecular Weight | 572.12 g/mol [1] |
| Hazard Classification | Not explicitly classified; handle with caution as with all research chemicals. |
| Incompatible Materials | Assumed to be incompatible with strong oxidizing agents. |
| Hazardous Decomposition Products | Expected to include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride upon combustion. |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is critical for laboratory safety and environmental protection. The following protocols are based on general best practices for chemical waste management and should be adapted to meet the specific requirements of your institution.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, durable, and leak-proof container with a secure lid.
-
The container should be clearly labeled as "Hazardous Solid Chemical Waste" and must include "this compound" as a primary component.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound, such as unused solutions or rinsates, in a compatible, leak-proof container with a screw-top cap. The container material should be appropriate for the solvent used.
-
Label the container as "Hazardous Liquid Chemical Waste" and list all constituents, including the solvent(s) and an approximate concentration of this compound.
-
-
Sharps Waste:
-
Dispose of any sharps, such as needles or contaminated broken glass, in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[2]
-
2. Waste Accumulation and Storage:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be at or near the point of waste generation.[3]
-
Ensure that incompatible wastes are segregated to prevent reactions.[4][5]
-
Keep all waste containers securely closed except when adding waste.[2][5]
-
Store hazardous waste containers in secondary containment to prevent spills from reaching drains.[4]
3. Disposal Protocol:
-
The primary and mandatory route for the disposal of this compound waste is through your institution's designated chemical waste program, managed by the Environmental Health and Safety (EHS) department.[4]
-
Never dispose of this compound waste down the drain or in the regular trash.[4][6]
-
Never dispose of chemical waste by evaporation in a fume hood.[4]
-
When a waste container is full or ready for pickup, contact your EHS department to schedule a collection.
-
Complete all required waste manifest forms provided by your EHS department, accurately detailing the contents of the waste container.
4. Spill Response:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material.
-
Collect the absorbed material and any contaminated debris into a sealed, leak-proof container.
-
Label the container as "Hazardous Solid Chemical Waste" and list "this compound" and the absorbent material.
-
Dispose of the spill cleanup waste through the institutional chemical waste program.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting. This workflow underscores the central role of the institution's Environmental Health and Safety (EHS) department in ensuring safe and compliant disposal.
References
Navigating the Safe Handling of EPZ030456: A Guide for Laboratory Professionals
Essential Safety Protocols for Researchers, Scientists, and Drug Development Professionals
When working with novel chemical compounds like EPZ030456, a potent and selective SMYD3 inhibitor, ensuring the safety of laboratory personnel is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its safe handling, storage, and disposal based on best practices for managing chemical compounds with unknown hazard profiles. Researchers must supplement these general guidelines with a substance-specific risk assessment and, whenever possible, obtain a detailed SDS from the supplier.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the absence of specific toxicity data, a cautious approach to personal protection is essential. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for various laboratory procedures.
| Protection Level | Required PPE | Typical Procedures |
| Standard Laboratory Operations | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or safety goggles- Fully buttoned laboratory coat | - Weighing and preparing solutions in a well-ventilated area- Performing low-volume liquid transfers |
| Operations with Potential for Aerosol or Dust Generation | - All PPE from Standard Operations- Chemical-resistant apron or disposable gown- Respiratory protection (e.g., N95 respirator or a higher level of protection based on risk assessment) | - Sonicating solutions- Vortexing- Any procedure that may create airborne particles |
| Spill Cleanup and Emergency Response | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant suit or coveralls- Appropriate respiratory protection (e.g., full-face respirator with appropriate cartridges) | - Managing spills- Responding to accidental releases |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is critical to minimize exposure and ensure safe handling. The following diagram illustrates the key stages of working with this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not pour any solutions down the drain or dispose of solid waste in the regular trash. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. It is imperative to remember that these are general guidelines, and a thorough, substance-specific risk assessment should always be performed before beginning any new experimental work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
